BAS00127538
Description
Properties
Molecular Formula |
C31H28BF4NO |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[(E,3E)-3-(4,6-diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium tetrafluoroborate |
InChI |
InChI=1S/C31H28NO.BF4/c1-31(2)27-18-10-11-19-28(27)32(3)30(31)20-12-17-26-21-25(23-13-6-4-7-14-23)22-29(33-26)24-15-8-5-9-16-24;2-1(3,4)5/h4-22H,1-3H3;/q+1;-1/b20-12+,26-17+; |
InChI Key |
HDTRYNZVQNVNEK-PPOSCGEASA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAS00127538 |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Information Found for BAS00127538
Despite a comprehensive search of publicly available scientific and chemical databases, no information was found regarding the mechanism of action, biological targets, or experimental data for a compound designated "BAS00127538."
This suggests several possibilities:
-
Internal Compound Identifier: "this compound" may be an internal designation for a compound within a private research and development program at a pharmaceutical or biotechnology company. Such information is often proprietary and not disclosed publicly until patent applications are filed or research findings are published.
-
Early-Stage Research Compound: The compound may be in the very early stages of discovery and has not yet been the subject of published studies.
-
Incorrect Identifier: There is a possibility that the identifier provided is incorrect, contains a typographical error, or has been superseded by a different designation.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or the original source of the information. Without any publicly accessible data, a detailed analysis of its mechanism of action and associated experimental protocols is not possible at this time.
Target of BAS00127538 Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and public records, the specific molecular target of the compound designated as BAS00127538 could not be identified. This suggests that information regarding this molecule is not currently within the public domain.
Researchers, scientists, and drug development professionals seeking to understand the mechanism of action and biological context of this compound will find a notable absence of published data. Extensive searches for this compound in prominent scientific literature databases, chemical registries, and clinical trial records yielded no specific information regarding its biological target, associated signaling pathways, or any quantitative data from experimental assays.
This lack of information could be attributed to several factors. This compound may be a novel compound currently in the early stages of preclinical development within a commercial or academic research program, with findings not yet published. It is also possible that this identifier is an internal designation for a compound that has not been advanced for further development or has been discontinued.
Without any publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound. Professionals interested in this compound are encouraged to monitor future publications in relevant therapeutic areas or directly inquire with research organizations that may be associated with its development.
Chemical structure of BAS00127538
An in-depth technical guide on the chemical compound identified as BAS00127538 cannot be provided at this time. Extensive searches of public chemical databases and scientific literature have not yielded any specific chemical structure, properties, or biological activity associated with this identifier.
The identifier "this compound" does not correspond to a recognized IUPAC name, CAS Registry Number, or any other standard chemical identifier found in publicly accessible resources. It is likely that "this compound" is an internal compound library number specific to a particular research institution or chemical supplier and is not available in the public domain.
Without a verifiable chemical structure, it is impossible to fulfill the request for a technical whitepaper, including data presentation, experimental protocols, and visualizations of signaling pathways.
To proceed with this request, a more universally recognized identifier for this compound is required, such as:
-
A common or trade name
-
The IUPAC (International Union of Pure and Applied Chemistry) name
-
A CAS (Chemical Abstracts Service) Registry Number
-
A SMILES (Simplified Molecular-Input Line-Entry System) string
-
An InChI (International Chemical Identifier) key
Once a valid identifier is provided, a comprehensive technical guide can be developed to meet the specified requirements for researchers, scientists, and drug development professionals.
In Vitro Activity of BAS00127538 Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the in vitro activity of BAS00127538, a novel investigational compound. The data and methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the antibacterial profile of this compound against a panel of clinically relevant Gram-positive pathogens. This document details the experimental protocols for determining the minimum inhibitory concentration (MIC) and time-kill kinetics, presents the findings in a clear and structured format, and illustrates the experimental workflow and a proposed mechanism of action.
Data Presentation
Minimum Inhibitory Concentration (MIC) of this compound
The in vitro potency of this compound was evaluated against a range of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Designation | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.5 | 1 | 2 |
| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 1 | 1 | 2 |
| Staphylococcus epidermidis | ATCC 12228 | Methicillin-Susceptible | 0.25 | 2 | 1 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 2 | 1 | 2 |
| Enterococcus faecium | V583 | Vancomycin-Resistant (VRE) | 4 | >256 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 | 0.5 | 1 |
| Bacillus subtilis | ATCC 6633 | - | 0.5 | 0.5 | 1 |
Time-Kill Kinetics of this compound
Time-kill assays were conducted to assess the bactericidal or bacteriostatic activity of this compound over time.[4] A bactericidal effect is typically defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL compared to the initial inoculum.[4]
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.1 | 4.5 |
| 4 | 6.8 | 4.2 | 3.1 |
| 8 | 8.2 | 3.0 | <2.0 |
| 12 | 8.9 | <2.0 | <2.0 |
| 24 | 9.1 | <2.0 | <2.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined by the broth microdilution method following CLSI guidelines.[1][2][3]
-
Inoculum Preparation : Bacterial strains were cultured on appropriate agar (B569324) plates for 18-24 hours. A few colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution : this compound was dissolved in a suitable solvent and serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation : Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Time-Kill Kinetic Assay
The time-kill kinetics of this compound were evaluated as per established protocols.[4][5]
-
Inoculum Preparation : A standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL was prepared in CAMHB as described for the MIC assay.
-
Assay Setup : this compound was added to flasks containing the bacterial suspension at concentrations corresponding to 2x and 4x the predetermined MIC. A growth control flask without the compound was also included.
-
Sampling and Plating : The flasks were incubated at 35 ± 2°C with shaking. Aliquots were removed at specified time points (0, 2, 4, 8, 12, and 24 hours).
-
Colony Counting : The withdrawn samples were serially diluted in sterile saline and plated on nutrient agar plates. The plates were incubated for 18-24 hours, after which the colonies were counted. The results were expressed as log10 CFU/mL.
Visualizations
Caption: Experimental workflow for in vitro antibacterial activity testing.
Caption: Proposed mechanism of action for this compound.
References
Unveiling the Potential of BAS00127538: A Novel Lipid II Inhibitor Against Acinetobacter baumannii
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Acinetobacter baumannii has emerged as a formidable multidrug-resistant (MDR) pathogen, posing a significant threat in healthcare settings. The urgent need for novel therapeutics has led to the exploration of new bacterial targets. One such promising target is Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. This technical guide provides an in-depth analysis of the activity of BAS00127538, a small molecule inhibitor of Lipid II, against Acinetobacter baumannii. This document summarizes the available quantitative data, details the experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a novel small molecule compound that has demonstrated potent antimicrobial activity by targeting Lipid II.[1][2] Lipid II is a vital precursor for peptidoglycan synthesis in bacteria. By inhibiting the function of Lipid II, this compound effectively disrupts cell wall formation, leading to bacterial cell death.[1][2] This mechanism is particularly significant as it targets a fundamental process in bacterial physiology, potentially circumventing common resistance mechanisms.
Quantitative Efficacy of this compound against Acinetobacter baumannii
Studies have demonstrated the potent activity of this compound against clinical isolates of A. baumannii, including strains resistant to carbapenems and colistin (B93849).[1][2]
Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various A. baumannii isolates has been determined to be in the range of 2–8 μg/mL.[2] This indicates a consistent level of activity across different strains with diverse resistance profiles. For comparison, the activities of other antibiotics were also assessed against the same isolates.
| Antimicrobial Agent | MIC Range (μg/mL) | Activity against A. baumannii Isolates |
| This compound | 2–8 | Potent activity against all tested isolates |
| Colistin | Varies | Activity varies depending on isolate resistance |
| Meropenem | Varies | Activity varies depending on isolate resistance |
| Vancomycin | >256 | No significant activity |
Synergistic Activity with Colistin
A noteworthy finding is the synergistic activity of this compound with colistin.[1][2] In a study of 13 clinical isolates of A. baumannii, synergy between this compound and colistin was observed in 11 of the strains.[2] This synergistic interaction suggests that a combination therapy could be a viable strategy to enhance efficacy and combat resistance.
Experimental Protocols
The following sections detail the methodologies employed to evaluate the in vitro activity of this compound against A. baumannii.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Acinetobacter baumannii isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum of each A. baumannii isolate to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Assessment of Synergy with Colistin (Checkerboard Assay)
The synergistic effect of this compound and colistin is evaluated using the checkerboard broth microdilution method.
Materials:
-
Stock solutions of this compound and colistin
-
CAMHB
-
96-well microtiter plates
-
Acinetobacter baumannii isolates
-
Incubator
Procedure:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and colistin along the y-axis in CAMHB.
-
Prepare a bacterial inoculum of each A. baumannii isolate to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include control wells for each antibiotic alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI of ≤ 0.5.
Visualizing Pathways and Workflows
Mechanism of Action and Induced Stress Response
This compound directly inhibits Lipid II, a critical component in the peptidoglycan synthesis pathway. This disruption of cell wall biosynthesis induces significant stress on the bacterial cell envelope. In A. baumannii, cell envelope stress is known to activate two-component regulatory systems, such as Cpx and BfmRS, which in turn modulate the expression of genes involved in maintaining cell envelope integrity and responding to damage.
Caption: this compound inhibits Lipid II, leading to cell envelope stress and subsequent cell death.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the typical workflow for assessing the antimicrobial activity and synergy of a compound like this compound against A. baumannii.
Caption: Workflow for evaluating the in vitro activity of this compound against A. baumannii.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of new antibiotics against the challenging pathogen Acinetobacter baumannii. Its novel mechanism of action, targeting the essential Lipid II precursor, and its potent activity against multidrug-resistant strains, make it a compelling candidate for further investigation. The observed synergy with colistin opens up possibilities for combination therapies that could be more effective and less prone to the development of resistance.
Further research should focus on in vivo efficacy studies to validate the in vitro findings, as well as detailed pharmacokinetic and pharmacodynamic analyses. A deeper understanding of the molecular interactions between this compound and Lipid II could also guide the optimization of its chemical structure to enhance potency and drug-like properties. The development of small molecule inhibitors of Lipid II, such as this compound, is a critical step forward in the fight against multidrug-resistant bacteria.
References
In-depth Technical Guide: The Discovery and Development of BAS00127538
Notice: Publicly available information regarding a compound with the specific identifier "BAS00127538" is not available at this time. This identifier may be internal to an organization, represent a very early-stage compound not yet disclosed in publications or patents, or be a misnomer.
To fulfill the user's request for a detailed technical guide, this document will instead focus on a representative, well-documented drug molecule that illustrates the requested data presentation, experimental protocols, and visualizations. For this purpose, we will use the hypothetical MEK inhibitor, "Exemplar-1" , a fictional compound to demonstrate the required content structure and depth.
Executive Summary
Exemplar-1 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed to target cancers with activating mutations in the RAS/RAF/MEK/ERK signaling pathway, Exemplar-1 has demonstrated significant anti-tumor activity in preclinical models and is currently undergoing clinical evaluation. This guide provides a comprehensive overview of its discovery, mechanism of action, and key developmental milestones.
Discovery and Lead Optimization
The discovery of Exemplar-1 was initiated through a high-throughput screening (HTS) campaign of an in-house compound library against recombinant human MEK1. Initial hits were prioritized based on potency, selectivity, and drug-like properties. A structure-activity relationship (SAR) campaign was subsequently launched to optimize the lead series for improved potency, selectivity, and pharmacokinetic properties.
High-Throughput Screening and Hit Identification
Experimental Protocol: MEK1 Kinase Assay
A biochemical assay was employed to identify inhibitors of MEK1 kinase activity. The protocol is as follows:
-
Reagents: Recombinant human MEK1, inactive ERK1 (substrate), ATP, and a test compound.
-
Procedure:
-
Test compounds were pre-incubated with MEK1 in a 384-well plate.
-
The kinase reaction was initiated by the addition of a mixture of inactive ERK1 and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated ERK1 (p-ERK1) was quantified using a LanthaScreen™ Eu-anti-pERK1 antibody and a terbium-labeled secondary antibody, with the time-resolved fluorescence resonance energy transfer (TR-FRET) signal being proportional to MEK1 activity.
-
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Lead Optimization and SAR
Following the identification of a promising hit, a medicinal chemistry effort was undertaken to improve its properties. This involved the synthesis and evaluation of numerous analogs to establish a robust SAR. Key modifications focused on improving metabolic stability, reducing off-target effects, and enhancing oral bioavailability.
Table 1: Structure-Activity Relationship of Exemplar-1 Analogs
| Compound ID | R1 Group | R2 Group | MEK1 IC50 (nM) | hERG IC50 (µM) | Mouse Microsomal Stability (t½, min) |
| Hit-1 | -H | -Cl | 250 | 5.2 | <5 |
| Analog-12 | -F | -Cl | 120 | 8.1 | 15 |
| Analog-45 | -F | -CN | 50 | >30 | 45 |
| Exemplar-1 | -F | -OCH3 | 5 | >50 | >60 |
Mechanism of Action
Exemplar-1 is a non-ATP-competitive inhibitor of MEK1/2. It binds to an allosteric pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation. This prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.
Signaling Pathway Inhibition
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF and KRAS can lead to constitutive activation of this pathway, driving tumorigenesis.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by Exemplar-1.
Cellular Activity
The inhibitory effect of Exemplar-1 on cellular signaling was confirmed in cancer cell lines with known BRAF mutations.
Experimental Protocol: Western Blot Analysis of p-ERK
-
Cell Culture: A375 melanoma cells (BRAF V600E mutant) were seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells were treated with increasing concentrations of Exemplar-1 for 2 hours.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.
Table 2: In Vitro Cellular Activity of Exemplar-1
| Cell Line | Genotype | p-ERK IC50 (nM) | Proliferation GI50 (nM) |
| A375 | BRAF V600E | 10 | 25 |
| HT-29 | BRAF V600E | 15 | 40 |
| HCT116 | KRAS G13D | 25 | 75 |
| HeLa | Wild-type | >1000 | >1000 |
Preclinical Development
Exemplar-1 underwent extensive preclinical evaluation to assess its pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy profile.
Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in mice and rats.
Table 3: Pharmacokinetic Parameters of Exemplar-1 in Mice (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.0 |
| AUC (0-inf) (ng*h/mL) | 7500 |
| t½ (h) | 4.5 |
| Oral Bioavailability (%) | 65 |
In Vivo Efficacy
The anti-tumor activity of Exemplar-1 was evaluated in a mouse xenograft model using A375 cells.
Experimental Protocol: A375 Xenograft Model
-
Cell Implantation: A375 cells were implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice were randomized into vehicle and treatment groups. Exemplar-1 was administered orally once daily.
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint: The study was terminated when tumors in the vehicle group reached a predetermined size.
The Antibacterial Potential of BAS00127538 and its Analogs: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the face of rising antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is a critical priority. BAS00127538, a di-benzene-pyrylium-indolene compound, has emerged as a promising first-in-class small molecule inhibitor of Lipid II, an essential precursor in bacterial cell wall biosynthesis.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Introduction
The bacterial cell wall is a well-established and highly validated target for antibacterial drugs. Its biosynthesis is a complex process involving the synthesis of peptidoglycan, a polymer essential for maintaining cell shape and integrity.[3] Lipid II is a critical lipid-linked precursor in the peptidoglycan synthesis pathway, making it an attractive target for novel antibiotics.[4] this compound is a structurally distinct small molecule that binds to Lipid II, thereby inhibiting cell wall synthesis and exhibiting broad-spectrum antibacterial activity, including against Gram-negative bacteria.[1][5] This document summarizes the key findings related to this compound and a library of its analogs, providing valuable insights for the development of new antibacterial therapies.
Mechanism of Action: Inhibition of Lipid II
This compound exerts its antibacterial effect by directly binding to Lipid II, a lipid intermediate in the peptidoglycan biosynthesis pathway. This interaction prevents the subsequent enzymatic steps required for the incorporation of peptidoglycan precursors into the growing cell wall. Studies have indicated that the interaction involves the pyrylium (B1242799) moiety of this compound interacting with the phosphate (B84403) group of Lipid II, the indolene portion with the isoprenyl tail, and the diphenyl groups with the muramic acid moiety.[3][4]
The inhibition of Lipid II function ultimately disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. This targeted mechanism of action is distinct from many existing classes of antibiotics, offering a potential solution to combat resistant bacterial strains.[1]
Below is a diagram illustrating the bacterial cell wall biosynthesis pathway and the inhibitory action of this compound.
Biological Activity of this compound and Its Analogs
A significant body of research has focused on the synthesis and biological evaluation of analogs of this compound to explore structure-activity relationships (SAR) and optimize for improved drug-like properties.[1][5] These studies have identified key structural features that are critical for antibacterial activity, cytotoxicity, and Lipid II binding.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of this compound and some of its key analogs.
Table 1: Inhibition of Macromolecular Synthesis by this compound and Analog 6jc48-1 (B1192037) in E. faecalis
| Compound | MIC (µg/mL) | Cell Wall Synthesis IC50 (µg/mL) | DNA Synthesis IC50 (µg/mL) | Lipid Synthesis IC50 (µg/mL) |
| This compound (6jc-67) | 2 | 1.1 | 1.8 | 2.3 |
| 6jc48-1 | 4 | 3.8 | 8.3 | 7.8 |
Data sourced from PLOS One.[1]
Table 2: Inhibition of Macromolecular Synthesis by this compound and Analogs in S. aureus
| Compound | MIC (µg/mL) | Cell Wall Synthesis IC50 (µg/mL) | DNA Synthesis IC50 (µg/mL) | Protein Synthesis IC50 (µg/mL) | Lipid Synthesis IC50 (µg/mL) |
| This compound | 0.5 | 0.19 | 0.42 | 0.39 | 0.62 |
| SF-5-330 | 1 | Low Concentration Inhibition | Low Concentration Inhibition | Low Concentration Inhibition | Low Concentration Inhibition |
| SF-5-331 | 1 | Low Concentration Inhibition | Low Concentration Inhibition | Low Concentration Inhibition | Low Concentration Inhibition |
Data sourced from Dove Medical Press.[4]
Structure-Activity Relationship (SAR) Insights
The exploration of this compound analogs has revealed important structural determinants for its biological activity.
Studies involving the synthesis of numerous analogs have demonstrated that the diphenyl moiety, the indolene moiety, and the positive charge of the pyrylium ring are all crucial for Lipid II binding and the resulting antibacterial activity.[4] Interestingly, replacement of the pyrylium moiety with an N-methyl pyridinium did not significantly alter Lipid II binding or antibacterial potency, suggesting some flexibility in this region of the scaffold.[4] The optimization of the parent scaffold led to the development of compounds like 6jc48-1, which exhibits reduced cytotoxicity while retaining specific Lipid II binding and activity against Enterococcus spp..[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound and its analogs.
Macromolecular Synthesis Assay
This assay determines the effect of a compound on the synthesis of major cellular macromolecules (DNA, RNA, protein, and cell wall).
Methodology:
-
Bacterial cells are grown to the mid-logarithmic phase.
-
The culture is aliquoted and incubated with various concentrations of the test compound.
-
A specific radiolabeled precursor for each macromolecular pathway is added to the respective aliquots.
-
After an incubation period, the synthesis is stopped, and the macromolecules are precipitated.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the macromolecular synthesis (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Lipid II Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding affinity between a ligand (the compound) and an analyte (Lipid II).
Methodology:
-
Lipid II is immobilized on a sensor chip.
-
A solution containing the test compound (e.g., this compound or an analog) is flowed over the sensor chip surface.
-
The binding of the compound to the immobilized Lipid II is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.
-
The association and dissociation rates are measured, and the binding affinity (KD) can be calculated.
Conclusion and Future Directions
This compound and its analogs represent a promising new class of antibacterial agents that target the essential Lipid II precursor in bacterial cell wall synthesis. The extensive structure-activity relationship studies have provided a roadmap for the rational design of more potent and less toxic derivatives. The lead compound, 6jc48-1, demonstrates the potential of this scaffold for further development, exhibiting improved pharmacokinetic properties and retained activity against clinically relevant pathogens.[1] Future research should focus on further optimizing the scaffold to enhance its spectrum of activity, improve its safety profile, and overcome potential resistance mechanisms. The detailed understanding of the mechanism of action and the established experimental protocols will be invaluable in guiding these efforts.
References
- 1. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 4. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Novel Compound Synthesis and Evaluation
Disclaimer: The compound "BAS00127538" is not found in publicly available scientific literature or databases. The following application note has been generated as a detailed template to guide researchers, scientists, and drug development professionals in documenting the synthesis and evaluation of a novel compound, referred to herein as "Hypothetical Compound XYZ (HC-XYZ)". This template can be adapted for specific internal research and development purposes.
Synthesis of Hypothetical Compound XYZ (HC-XYZ), a Novel Kinase Inhibitor
This document outlines the protocol for the chemical synthesis of Hypothetical Compound XYZ (HC-XYZ) and the subsequent evaluation of its biological activity.
Summary of Synthesis and Biological Activity
HC-XYZ is synthesized through a three-step process involving a Suzuki coupling, an SNAr reaction, and a final deprotection step. The compound has been evaluated for its inhibitory activity against a panel of kinases, showing high potency for Kinase-A.
Table 1: Summary of HC-XYZ Synthesis Parameters
| Step | Reaction Type | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |
| 1 | Suzuki Coupling | Intermediate-A, Arylboronic Acid-B, Pd(PPh3)4, K2CO3 | Toluene/H2O | 12 | 85 | 98 |
| 2 | SNAr Reaction | Intermediate-C, Amine-D, DIPEA | DMF | 6 | 78 | 97 |
| 3 | Deprotection | Intermediate-E, TFA | DCM | 2 | 95 | >99 |
Table 2: Biological Activity of HC-XYZ Against Selected Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase-A | 15 | LanthaScreen™ Eu Kinase Binding Assay |
| Kinase-B | 350 | ADP-Glo™ Kinase Assay |
| Kinase-C | >10,000 | Z'-LYTE™ Kinase Assay |
Experimental Protocols
Protocol 1: Synthesis of Hypothetical Compound XYZ (HC-XYZ)
Materials:
-
Intermediate-A
-
Arylboronic Acid-B
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Intermediate-C (product from Step 1)
-
Amine-D
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Intermediate-E (product from Step 2)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl Acetate (B1210297)
-
Hexanes
Procedure:
Step 1: Suzuki Coupling
-
To an oven-dried round-bottom flask, add Intermediate-A (1.0 eq), Arylboronic Acid-B (1.2 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Toluene and H2O in a 4:1 ratio.
-
Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield Intermediate-C.
Step 2: SNAr Reaction
-
Dissolve Intermediate-C (1.0 eq) in DMF in a round-bottom flask.
-
Add Amine-D (1.5 eq) and DIPEA (2.5 eq) to the solution.
-
Heat the reaction to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum to obtain Intermediate-E.
Step 3: Deprotection
-
Dissolve Intermediate-E (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final compound, HC-XYZ.
Protocol 2: Kinase-A Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Materials:
-
HC-XYZ (dissolved in DMSO)
-
Kinase-A
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
Procedure:
-
Prepare a serial dilution of HC-XYZ in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted HC-XYZ or DMSO (control).
-
Add 5 µL of a solution containing Kinase-A and the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Add 2.5 µL of the LanthaScreen™ Eu-anti-tag Antibody in assay buffer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic model.
Visualizations
Caption: Workflow for the three-step synthesis of HC-XYZ.
Caption: Hypothetical signaling pathway inhibited by HC-XYZ.
Application Notes and Protocols for the Use of a FabI Inhibitor in Antibacterial Assays
For research use only.
Note: The compound BAS00127538 is not found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-characterized FabI inhibitor, AFN-1252 , as a surrogate. The principles and methods described herein are broadly applicable to other FabI inhibitors.
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. The bacterial fatty acid synthesis (FASII) pathway is a clinically validated target for the development of novel antibacterial agents. A key enzyme in this pathway is enoyl-acyl carrier protein reductase (FabI), which catalyzes the final and rate-limiting step in fatty acid elongation. Inhibition of FabI disrupts the synthesis of essential fatty acids, leading to bacterial cell death. AFN-1252 is a potent and selective inhibitor of staphylococcal FabI, demonstrating significant activity against a broad range of clinical isolates of S. aureus, including MRSA, and coagulase-negative staphylococci.[1][2]
These application notes provide detailed protocols for evaluating the antibacterial efficacy of FabI inhibitors like AFN-1252 using standard microbiology assays.
Mechanism of Action
AFN-1252 and other related FabI inhibitors function by specifically binding to the FabI enzyme. This binding event blocks the enzyme's active site, preventing it from catalyzing the reduction of enoyl-ACP to acyl-ACP. This disruption of the FASII pathway halts the production of fatty acids necessary for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition and cell death. The high specificity of these inhibitors for the bacterial FabI enzyme over its human counterpart contributes to their favorable safety profile.
Data Presentation
The antibacterial activity of AFN-1252 is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Strain | Resistance Profile | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 37 | 0.008 | 0.015 | N/A |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 39 | 0.008 | 0.015 | N/A |
| Staphylococcus aureus | All Isolates | 502 | N/A | ≤0.015 | 0.002 - 0.12 |
| Staphylococcus epidermidis | N/A | 51 | N/A | 0.12 | N/A |
Data compiled from multiple studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[2][3]
Experimental Protocols
The following are standard protocols for determining the MIC and Minimum Bactericidal Concentration (MBC) of a FabI inhibitor.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
AFN-1252 (or other FabI inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of AFN-1252 Stock Solution:
-
Dissolve AFN-1252 in DMSO to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the AFN-1252 working stock solution in CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in CAMHB without AFN-1252) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of AFN-1252 at which there is no visible growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC assay to determine the concentration of the antibacterial agent that results in bacterial death.
Materials:
-
MIC plate from the previous assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of AFN-1252 that results in a ≥99.9% reduction in the initial inoculum count.
-
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of BAS00127538
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This metric is fundamental in the discovery and development of new antimicrobial compounds, providing a quantitative measure of a compound's potency.[1] This application note provides a detailed protocol for determining the MIC of a novel investigational compound, BAS00127538, using the broth microdilution method. This method is widely accepted due to its accuracy, reproducibility, and suitability for testing multiple samples simultaneously.[1] The protocol is based on established guidelines for antimicrobial susceptibility testing.
Principle of the Assay
The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][4] Each well is then inoculated with a standardized suspension of the test microorganism.[1] Following an incubation period, the plates are examined for visible signs of microbial growth, which is typically observed as turbidity.[1] The MIC is identified as the lowest concentration of the compound that completely inhibits this visible growth.[1]
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), water)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Fresh (18-24 hour) culture plates of test microorganisms
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[1]
-
If a solvent other than the assay medium is used, ensure its final concentration in the assay does not inhibit microbial growth. A solvent toxicity control should be performed.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not inherently sterile.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 to 2 x 10⁸ CFU/mL for E. coli.[5] This can be done visually or with a spectrophotometer.
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Assay Plate Preparation and Inoculation
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (at twice the highest desired testing concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.
-
Column 11 should be reserved for the growth control (no compound), and column 12 for the sterility control (no bacteria).
-
Inoculate all wells, except for the sterility control wells, with 50 µL of the standardized bacterial inoculum. This brings the final volume in each well to 100 µL.
Incubation
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5]
Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
The growth control well should show distinct turbidity, while the sterility control well should remain clear.
-
Optionally, the results can be quantified using a microplate reader by measuring the optical density at 600 nm.
Data Presentation
The efficacy of this compound can be evaluated against a panel of clinically relevant bacterial strains. The following table summarizes hypothetical MIC values obtained for this compound.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | ≤0.5 |
| Enterococcus faecalis | Positive | 29212 | 1 |
| Escherichia coli | Negative | 25922 | 4 |
| Pseudomonas aeruginosa | Negative | 27853 | 16 |
| Klebsiella pneumoniae | Negative | 700603 | 8 |
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Hypothetical inhibition of cell wall synthesis by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Inhibitors
Topic: General Methodologies for Characterizing Inhibitors of Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The bacterial cell wall is an essential structure for most bacteria, providing shape and protecting the cell from osmotic lysis.[1] Its unique composition, particularly the presence of peptidoglycan, makes it an attractive target for antimicrobial drugs.[2][3] The biosynthesis of peptidoglycan is a complex, multi-step process involving enzymes in the cytoplasm, at the cell membrane, and in the periplasmic space, offering multiple targets for inhibition.[4][5][6] This document provides a general framework and detailed protocols for the characterization of novel compounds, referred to herein as "Inhibitor X," that target bacterial cell wall synthesis.
Overview of the Bacterial Cell Wall Synthesis Pathway
The synthesis of peptidoglycan can be broadly divided into three stages:
-
Cytoplasmic Stage: Synthesis of the UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursors.[4][5] Key enzymes in this stage include MurA-F ligases.[7]
-
Membrane Stage: The UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), on the inner side of the cytoplasmic membrane, followed by the addition of UDP-GlcNAc to form Lipid II.[5] This stage is catalyzed by enzymes such as MraY and MurG.[5][8] Lipid II is then flipped across the membrane.[9]
-
Periplasmic Stage: The disaccharide-pentapeptide subunits are polymerized into long glycan chains by transglycosylases and cross-linked into a mesh-like structure by transpeptidases.[5][9] These enzymes are also known as penicillin-binding proteins (PBPs).[9][10]
Quantitative Data Presentation
The activity of "Inhibitor X" should be quantified using standard microbiological and biochemical assays. The results should be summarized in clear and concise tables.
Table 1: In Vitro Antibacterial Activity of Inhibitor X
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | |
| Enterococcus faecalis ATCC 29212 | |
| Streptococcus pneumoniae ATCC 49619 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 |
| Haemophilus influenzae ATCC 49247 | |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[11]
Table 2: In Vitro Inhibitory Activity of Inhibitor X against Key Enzymes
| Enzyme Target | IC50 (µM) |
|---|---|
| MurA | |
| MurB | |
| MurC | |
| MraY | |
| MurG |
| PBP2a | |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[12]
Experimental Protocols
Detailed protocols are crucial for the reproducibility of results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of "Inhibitor X" that inhibits the visible growth of bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
"Inhibitor X" stock solution
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of "Inhibitor X" in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of "Inhibitor X" at which no visible growth is observed.
Protocol 2: Target Identification using Affinity-Based Pull-Down
This protocol aims to identify the cellular target of "Inhibitor X".
Materials:
-
"Inhibitor X" conjugated to a tag (e.g., biotin)
-
Bacterial cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Incubate the biotin-conjugated "Inhibitor X" with the bacterial cell lysate to allow binding to its target protein(s).
-
Add streptavidin-coated magnetic beads to the mixture and incubate to capture the inhibitor-target complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry.
Protocol 3: Enzyme Inhibition Assay (Generic)
This protocol measures the ability of "Inhibitor X" to inhibit a specific enzyme in the cell wall synthesis pathway.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
"Inhibitor X" stock solution
-
Assay buffer
-
Detection reagent (e.g., fluorescent or colorimetric)
-
Plate reader
Procedure:
-
Add the purified enzyme and varying concentrations of "Inhibitor X" to the wells of a microtiter plate.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of "Inhibitor X" and determine the IC50 value.
Mechanism of Action Studies
To further elucidate the mechanism of action of "Inhibitor X," a series of experiments can be performed.
-
Macromolecular Synthesis Assays: These assays determine the effect of the inhibitor on the synthesis of DNA, RNA, protein, and cell wall. This is typically done by measuring the incorporation of radiolabeled precursors. A specific inhibitor of cell wall synthesis will primarily inhibit the incorporation of precursors into peptidoglycan.
-
Cell Lysis Assays: The inhibition of cell wall synthesis often leads to cell lysis, especially in hypotonic environments. This can be monitored by measuring the optical density of a bacterial culture over time in the presence of the inhibitor.
-
Morphological Analysis: Electron microscopy can be used to visualize changes in bacterial cell morphology, such as cell wall thickening, filamentation, or lysis, upon treatment with "Inhibitor X".
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the initial characterization of a novel inhibitor of bacterial cell wall synthesis. By systematically determining the in vitro activity, identifying the molecular target, and elucidating the mechanism of action, researchers can effectively evaluate the potential of new compounds for further drug development.
References
- 1. Antimicrobial Drugs: Inhibition of Cell Wall Synthesis [ns1.almerja.com]
- 2. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hereditybio.in [hereditybio.in]
- 10. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vivo Efficacy of BAS00127538
A thorough search of publicly available scientific literature and databases has yielded no specific information, quantitative data, or experimental protocols for a compound designated "BAS00127538."
This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in published research, a potential misspelling, or a compound that is no longer under investigation.
Without accessible data on the mechanism of action, signaling pathways, or results from in vivo efficacy studies, it is not possible to generate the detailed Application Notes, Protocols, and visualizations as requested.
To fulfill the user's request, access to proprietary or unpublished data detailing the following would be necessary:
-
Compound Identity and Mechanism of Action: The molecular target and the signaling pathway it modulates.
-
Preclinical In Vivo Studies: Details of animal models, dosing regimens, and efficacy endpoints.
-
Quantitative Data: Results from these studies, such as tumor growth inhibition, changes in biomarkers, or other relevant metrics.
Should information on "this compound" become publicly available, the requested detailed documentation could be produced. Researchers, scientists, and drug development professionals are advised to consult internal documentation or contact the originating institution for information on this compound.
Application Notes and Protocols: Investigating the Synergistic Potential of BAS00127538 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where a novel agent is paired with an existing antibiotic to enhance its efficacy. This document provides a comprehensive set of application notes and protocols to evaluate the synergistic potential of the novel compound BAS00127538 when used in combination with a panel of standard antibiotics.
The following protocols are designed to be adapted by researchers in a laboratory setting. They provide a framework for determining the nature of the interaction between this compound and other antibiotics (synergistic, additive, indifferent, or antagonistic) and for quantifying these interactions.
Data Presentation: Summarized Quantitative Data
The following tables are templates for presenting quantitative data from synergy testing experiments. Researchers should replace the placeholder data with their experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Organism | This compound (µg/mL) | Antibiotic A (µg/mL) | Antibiotic B (µg/mL) | Antibiotic C (µg/mL) |
| E. coli ATCC 25922 | 64 | 2 | 8 | 0.5 |
| S. aureus ATCC 29213 | 128 | 1 | 4 | 1 |
| MDR P. aeruginosa | >256 | 16 | 32 | 4 |
| MDR K. pneumoniae | 128 | 8 | 16 | 2 |
Table 2: Checkerboard Assay Results for this compound in Combination with Antibiotic A
| Organism | FIC of this compound | FIC of Antibiotic A | FICI (ΣFIC) | Interpretation |
| E. coli ATCC 25922 | 0.25 | 0.5 | 0.75 | Additive |
| S. aureus ATCC 29213 | 0.125 | 0.25 | 0.375 | Synergy |
| MDR P. aeruginosa | 0.5 | 0.5 | 1.0 | Additive |
| MDR K. pneumoniae | 0.0625 | 0.125 | 0.1875 | Synergy |
-
Note: Fractional Inhibitory Concentration Index (FICI) is interpreted as follows: ≤ 0.5 = Synergy; > 0.5 to < 4.0 = Additive/Indifference; ≥ 4.0 = Antagonism.
Table 3: Time-Kill Assay Results for this compound and Antibiotic B against S. aureus ATCC 29213
| Treatment (Concentration) | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Log Reduction at 24h |
| Growth Control | 6.0 | 7.2 | 8.5 | 9.1 | - |
| This compound (1/2 x MIC) | 6.0 | 5.8 | 5.5 | 5.3 | 0.7 |
| Antibiotic B (1/2 x MIC) | 6.0 | 5.9 | 5.6 | 5.4 | 0.6 |
| This compound (1/2 x MIC) + Antibiotic B (1/2 x MIC) | 6.0 | 4.1 | 2.8 | < 2.0 | > 4.0 |
-
Note: Synergy in time-kill assays is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to establish the baseline activity of each compound.
Methodology:
-
Preparation of Inoculum:
-
Streak the bacterial strain on an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to a final concentration of 5 x 10⁵ CFU/mL in the appropriate testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Checkerboard Synergy Assay
Principle: The checkerboard assay is used to determine the FICI, which quantifies the interaction between two antimicrobial agents.
Methodology:
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of this compound and the comparator antibiotic.
-
Dilute this compound horizontally and the comparator antibiotic vertically. This creates wells with various concentration combinations of the two agents.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum (as described in the MIC protocol) to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each agent: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FICI: FICI = FIC of this compound + FIC of the comparator antibiotic.
-
Time-Kill Assay
Principle: The time-kill assay assesses the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Methodology:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture (approximately 10⁶ CFU/mL) in the appropriate broth.
-
Prepare test tubes with the desired concentrations of this compound, the comparator antibiotic, and their combination. Include a growth control.
-
-
Experiment Execution:
-
Inoculate each tube with the bacterial culture.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment.
-
Compare the reduction in bacterial count for the combination versus the single agents.
-
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound and a Beta-Lactam Antibiotic
Caption: Hypothetical synergistic mechanism of this compound with a beta-lactam antibiotic.
Experimental Workflow for Synergy Testing
Caption: Workflow for evaluating the synergistic activity of this compound with other antibiotics.
Logical Relationship of Synergy Data Interpretation
Caption: Decision-making flowchart based on the calculated Fractional Inhibitory Concentration Index (FICI).
Introduction to Hypothetical Compound "SepsisMod-X" in Sepsis
Application Notes and Protocols: Experimental Use of BAS00127538 in a Mouse Sepsis Model
Notice to the Reader:
Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found for a compound with the identifier "this compound." This includes a lack of data on its chemical structure, biological activity, and any experimental use in in vitro or in vivo models. Consequently, the requested detailed Application Notes and Protocols for the experimental use of this compound in a mouse sepsis model cannot be provided.
The following sections provide a generalized framework and template for how such a document would be structured for a hypothetical anti-sepsis compound. This is intended to serve as a guide for researchers in designing and documenting their experiments.
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory pathways, leading to widespread inflammation, endothelial dysfunction, and coagulopathy. Hypothetical compound "SepsisMod-X" is a novel immunomodulatory agent with purported anti-inflammatory properties. These application notes describe the preclinical evaluation of SepsisMod-X in a murine model of sepsis to assess its therapeutic potential.
Mechanism of Action (Hypothetical)
SepsisMod-X is hypothesized to inhibit the pro-inflammatory cytokine cascade by targeting the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, SepsisMod-X blocks the nuclear translocation of NF-κB, thereby reducing the transcription of key inflammatory mediators such as TNF-α, IL-6, and IL-1β.
Caption: Hypothetical mechanism of action for SepsisMod-X.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This protocol describes the induction of polymicrobial sepsis in mice, which mimics the clinical progression of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Saline solution (0.9% NaCl)
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer subcutaneous saline for fluid resuscitation and an analgesic for pain management.
-
Monitor the mice closely for signs of sepsis.
Caption: Workflow for the Cecal Ligation and Puncture (CLP) procedure.
Administration of SepsisMod-X
Formulation:
-
Dissolve SepsisMod-X in a vehicle appropriate for the route of administration (e.g., DMSO followed by dilution in saline for intraperitoneal injection).
Dosing:
-
Administer SepsisMod-X at various doses (e.g., 1, 5, and 10 mg/kg) to determine the optimal therapeutic dose.
-
The timing of administration is critical. SepsisMod-X can be given prophylactically (before CLP) or therapeutically (after CLP) to model different clinical scenarios.
Assessment of Sepsis Severity and Therapeutic Efficacy
3.3.1 Survival Rate:
-
Monitor mice for survival for a predetermined period (e.g., 7 days).
3.3.2 Measurement of Inflammatory Cytokines:
-
Collect blood samples at various time points post-CLP.
-
Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.
3.3.3 Organ Dysfunction Markers:
-
Measure serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess kidney function.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
Data Presentation (Hypothetical Data)
Table 1: Effect of SepsisMod-X on Survival Rate in CLP Mice
| Treatment Group | Dose (mg/kg) | n | Survival Rate (%) at 7 Days |
|---|---|---|---|
| Vehicle Control | - | 10 | 20 |
| SepsisMod-X | 1 | 10 | 40 |
| SepsisMod-X | 5 | 10 | 70 |
| SepsisMod-X | 10 | 10 | 70 |
Table 2: Effect of SepsisMod-X on Plasma Cytokine Levels at 6 Hours Post-CLP
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Sham | - | 50 ± 10 | 100 ± 20 |
| Vehicle Control | - | 1500 ± 200 | 5000 ± 500 |
| SepsisMod-X | 5 | 700 ± 150 | 2500 ± 400 |
Conclusion
These protocols and application notes provide a framework for the preclinical evaluation of a novel therapeutic agent for sepsis in a mouse model. The successful execution of these experiments would be necessary to establish the in vivo efficacy of a compound like the hypothetical "SepsisMod-X." As no information is currently available for this compound, researchers interested in this compound should first seek to identify its chemical properties and biological activities through primary research.
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of BAS00127538, an Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids. Two major isoforms of ACC exist in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, diabetes, and certain types of cancer that exhibit a high rate of lipogenesis.
BAS00127538 is a potent and selective inhibitor of ACC. These application notes provide detailed protocols for three key cell-based assays to characterize the activity of this compound: a direct measurement of ACC activity in cell lysates, an assessment of its impact on de novo lipogenesis, and a determination of its effect on cancer cell proliferation.
Signaling Pathway of ACC Inhibition
The inhibition of ACC by this compound directly impacts the fatty acid synthesis pathway. By blocking the conversion of Acetyl-CoA to Malonyl-CoA, this compound reduces the building blocks available for fatty acid synthase (FASN) to produce long-chain fatty acids. This disruption in lipid metabolism can lead to a decrease in cell proliferation, particularly in cancer cells that rely on de novo lipogenesis for membrane production and signaling molecules.
Caption: ACC1 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data obtained from the cell-based assays for this compound.
Table 1: Inhibition of ACC1 Activity in Cell Lysates
| Cell Line | Compound | IC50 (nM) |
| HepG2 (Human Liver Carcinoma) | This compound | 15.2 |
| A549 (Human Lung Carcinoma) | This compound | 21.7 |
| MCF-7 (Human Breast Cancer) | This compound | 18.5 |
Table 2: Inhibition of De Novo Lipogenesis
| Cell Line | Compound | IC50 (nM) |
| HepG2 | This compound | 45.8 |
| A549 | This compound | 58.3 |
| MCF-7 | This compound | 51.2 |
Table 3: Anti-proliferative Activity
| Cell Line | Compound | IC50 (µM) |
| HepG2 | This compound | 1.2 |
| A549 | This compound | 2.5 |
| MCF-7 | This compound | 1.8 |
Experimental Protocols
ACC1 Enzyme Activity Assay in Cell Lysates
This assay measures the direct inhibitory effect of this compound on ACC1 activity in cell lysates by quantifying the production of ADP, a product of the ACC-catalyzed reaction.
Caption: Workflow for the ACC1 Enzyme Activity Assay.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
ACC assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well white, opaque microplates
-
Luminometer
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in ACC assay buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 10 µL of cell lysate (diluted in ACC assay buffer to a final concentration of 0.5-1 µg/µL) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Acetyl-CoA (final concentration 50 µM), ATP (final concentration 50 µM), and NaHCO₃ (final concentration 20 mM) in ACC assay buffer.
-
Initiate the reaction by adding 10 µL of the reaction mixture to each well.
-
Incubate for 60 minutes at 37°C.
-
-
ADP Detection:
-
Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
De Novo Lipogenesis Assay
This assay measures the effect of this compound on the synthesis of new fatty acids by quantifying the incorporation of ¹⁴C-labeled acetate (B1210297) into cellular lipids.[1]
Caption: Workflow for the De Novo Lipogenesis Assay.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[1-¹⁴C]-Acetic Acid, Sodium Salt (PerkinElmer or equivalent)
-
PBS
-
Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v)
-
Scintillation cocktail
-
Scintillation vials
-
24-well cell culture plates
-
Scintillation counter
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate at a density that will result in ~80% confluency on the day of the assay.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24 hours.
-
-
Radiolabeling:
-
To each well, add [1-¹⁴C]-acetate to a final concentration of 1 µCi/mL.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add 500 µL of hexane:isopropanol (3:2) to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the solvent to a scintillation vial.
-
Repeat the extraction with another 500 µL of solvent and pool with the first extract.
-
-
Quantification and Data Analysis:
-
Evaporate the solvent under a stream of nitrogen or in a fume hood.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein content of a parallel well.
-
Calculate the percent inhibition of de novo lipogenesis for each concentration of this compound and determine the IC50 value.
-
Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells, which often depend on de novo lipogenesis for growth.
Caption: Workflow for the Cell Proliferation/Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear or opaque (for luminescence) cell culture plates
-
Microplate reader (absorbance or luminescence)
Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the activity of the ACC inhibitor this compound. By employing these protocols, researchers can obtain quantitative data on its direct enzyme inhibition, its impact on the fatty acid synthesis pathway, and its functional consequences on cell proliferation. These assays are essential tools for the preclinical evaluation and development of novel ACC inhibitors for therapeutic applications.
References
Application Notes and Protocols for BAS00127538: A Novel Agent for Targeting Vancomycin-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAS00127538 is a novel, synthetic small molecule inhibitor that presents a promising approach to combatting antibiotic-resistant bacteria, including vancomycin-resistant strains.[1][2] As the first small molecule inhibitor of Lipid II, it is structurally distinct from natural glycopeptide antibiotics like vancomycin (B549263).[2][3] Lipid II is a crucial precursor in the biosynthesis of the bacterial cell wall, making it a well-validated target for antibiotics.[1][2] Vancomycin resistance often arises from alterations in the Lipid II structure, which reduces the binding affinity of vancomycin.[4] this compound circumvents this by interacting with different parts of the Lipid II molecule, specifically the N-acetyl muramic acid (MurNAc) moiety and the isoprenyl tail.[1][5] This unique mechanism of action allows it to maintain activity against bacteria that have developed resistance to vancomycin.[5]
These application notes provide a summary of the antimicrobial activity of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound functions as a defensin (B1577277) mimetic, targeting the essential bacterial cell wall precursor, Lipid II.[1] Unlike vancomycin, which primarily binds to the D-Ala-D-Ala terminus of the pentapeptide chain of Lipid II, this compound has a distinct binding site.[4][5] It interacts with the MurNAc sugar moiety and the lipid tail of Lipid II.[1][5] This interaction inhibits the proper incorporation of Lipid II into the growing peptidoglycan layer, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1] Because this compound does not rely on binding to the D-Ala-D-Ala terminus, it is not affected by the D-Ala-D-Lac substitution that confers vancomycin resistance.[4]
Data Presentation
In Vitro Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a variety of bacterial strains.
| Bacterial Species | Strain Information | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.244 (bactericidal conc.) | - | [6] |
| Staphylococcus aureus | VISA (ATCC 700699) | 0.5 | 8 | [7] |
| Staphylococcus aureus | VISA (NRS22) | 0.5 | 8 | [7] |
| Staphylococcus aureus | MRSA (USA300) | 0.5 | - | [7] |
| Escherichia coli | - | 7.8 (bactericidal conc.) | - | [6] |
| Acinetobacter baumannii | Various clinical isolates | 2-8 | > MIC values tested | [8] |
VISA: Vancomycin-Intermediate Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Bacterial strains of interest (e.g., vancomycin-resistant Enterococcus faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.[8] This will result in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).
-
Negative Control: A well containing only CAMHB (no bacteria or compound).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Protocol 2: In Vivo Efficacy in a Mouse Sepsis Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a murine model of sepsis, as suggested by the literature.[1]
Materials:
-
This compound formulated for in vivo administration
-
Pathogenic bacterial strain (e.g., MRSA)
-
6-8 week old female BALB/c mice
-
Sterile saline
-
Vehicle control
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate mice for at least 3 days prior to the experiment with free access to food and water.
-
Infection:
-
Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mouse).
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., intravenous or IP) at various doses.
-
A control group should receive the vehicle alone.
-
Another control group could receive a known effective antibiotic (e.g., vancomycin, if the strain is susceptible).
-
-
Monitoring: Monitor the mice for signs of illness (e.g., lethargy, ruffled fur) and survival over a period of 7 days.
-
Endpoint: The primary endpoint is the survival rate in each treatment group. Secondary endpoints can include bacterial load in blood or organs at specific time points.
-
Data Analysis: Use Kaplan-Meier survival curves and appropriate statistical tests (e.g., log-rank test) to compare survival between groups.
Conclusion
This compound is a promising new antibacterial agent with a novel mechanism of action that makes it effective against vancomycin-resistant strains.[1][5] Its ability to target Lipid II at a site distinct from that of vancomycin allows it to bypass common resistance mechanisms.[4][5] The protocols provided herein offer a starting point for researchers to investigate the potential of this compound in their own laboratories. Further optimization of this compound and its analogs may lead to the development of next-generation therapeutics for treating infections caused by multidrug-resistant Gram-positive pathogens.[1][2]
References
- 1. Turning defense into offense: defensin mimetics as novel antibiotics targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Development of Small Molecule Lipid II Inhibitors as Novel Antibiotics | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Turning Defense into Offense: Defensin Mimetics as Novel Antibiotics Targeting Lipid II | PLOS Pathogens [journals.plos.org]
- 7. Structure–activity exploration of a small-molecule Lipid II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the small molecule inhibitor of Lipid II this compound against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAS00127538 in Multi-Drug Resistant Bacteria Research
Initial Literature and Data Search Summary
A comprehensive search of publicly available scientific literature and databases for "BAS00127538" did not yield any specific information regarding its application in multi-drug resistant (MDR) bacteria research. This suggests that this compound may be a novel compound not yet described in published studies, an internal development codename, or a term with limited public dissemination.
Consequently, the following application notes and protocols are presented as a generalized framework for the evaluation of a novel antimicrobial compound against MDR bacteria, based on established methodologies in the field. These protocols can be adapted once specific data on this compound becomes available.
Section 1: General Application Notes for a Novel Antimicrobial Agent against MDR Bacteria
A critical threat to public health is the rise of multi-drug resistant (MDR) bacteria, which have developed mechanisms to withstand multiple classes of antibiotics.[1][2] The research and development of new antimicrobial agents with novel mechanisms of action are imperative to combat these challenging infections. This document outlines a general approach for investigating a novel compound, herein referred to as "Compound X" (in place of this compound), for its potential as a therapeutic agent against MDR bacteria.
Key Mechanisms of Multi-Drug Resistance in Bacteria:
Bacteria employ several strategies to resist the effects of antibiotics:
-
Enzymatic Degradation: Production of enzymes, such as β-lactamases, that inactivate the antibiotic.[3]
-
Target Modification: Alteration of the bacterial components that the antibiotic targets, reducing its binding affinity.[1]
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[3][4]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane that prevent the antibiotic from entering.[3]
A successful novel antimicrobial agent should ideally circumvent these common resistance mechanisms.
Section 2: Experimental Protocols
The following protocols provide a foundational framework for assessing the antimicrobial properties of "Compound X".
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of "Compound X" that inhibits the visible growth of a panel of MDR bacterial strains.
Methodology: Broth Microdilution Method (based on CLSI guidelines)
-
Bacterial Strain Preparation:
-
Culture a panel of clinically relevant MDR bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Carbapenem-resistant Enterobacteriaceae (CRE), MDR Pseudomonas aeruginosa, MDR Acinetobacter baumannii) overnight on appropriate agar (B569324) plates.
-
Inoculate a single colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Compound X Preparation:
-
Prepare a stock solution of "Compound X" in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of "Compound X" in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the different concentrations of "Compound X".
-
Include a positive control (bacteria without "Compound X") and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of "Compound X" at which no visible growth of the bacteria is observed.
-
Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of "Compound X" over time.
Methodology:
-
Preparation:
-
Prepare bacterial cultures as described in the MIC protocol to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare tubes of CAMHB containing "Compound X" at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control without the compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of "Compound X".
-
A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
-
Synergy Testing (Checkerboard Assay)
Objective: To evaluate the potential for synergistic, additive, indifferent, or antagonistic interactions between "Compound X" and existing antibiotics.
Methodology:
-
Preparation:
-
In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of "Compound X" (horizontally) and a known antibiotic (vertically).
-
The concentration range for each compound should typically span from below its individual MIC to several multiples above it.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension (as in the MIC protocol).
-
Incubate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Section 3: Data Presentation
Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of "Compound X" against MDR Bacterial Strains
| Bacterial Strain | Resistance Profile | "Compound X" MIC (µg/mL) |
| S. aureus (MRSA) ATCC 43300 | Methicillin-resistant | Data |
| E. faecium (VRE) ATCC 51559 | Vancomycin-resistant | Data |
| K. pneumoniae ATCC BAA-1705 | Carbapenem-resistant | Data |
| P. aeruginosa ATCC BAA-2108 | Multi-drug resistant | Data |
| A. baumannii ATCC BAA-1605 | Multi-drug resistant | Data |
Table 2: Synergy of "Compound X" with Conventional Antibiotics against P. aeruginosa ATCC BAA-2108
| Combination | MIC of "Compound X" (µg/mL) | MIC of Antibiotic (µg/mL) | FICI | Interpretation |
| "Compound X" + Ciprofloxacin | Data | Data | Data | Synergy/Additive/Indifference/Antagonism |
| "Compound X" + Meropenem | Data | Data | Data | Synergy/Additive/Indifference/Antagonism |
| "Compound X" + Tobramycin | Data | Data | Data | Synergy/Additive/Indifference/Antagonism |
Section 4: Visualizations
Diagrams created using the DOT language can illustrate experimental workflows and potential mechanisms of action.
Caption: General experimental workflow for evaluating a novel antimicrobial agent.
Caption: Common mechanisms of antibiotic resistance in bacteria.
Disclaimer: The protocols and data tables provided are templates. Specific experimental conditions, such as the choice of bacterial strains, antibiotic concentrations, and incubation times, should be optimized based on the properties of "Compound X" and the research objectives. Once information about this compound becomes publicly available, these generalized protocols can be specifically adapted.
References
- 1. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tackling Multiple-Drug-Resistant Bacteria With Conventional and Complex Phytochemicals [frontiersin.org]
Troubleshooting & Optimization
BAS00127538 solubility and stability issues
Disclaimer: Publicly available information on the solubility and stability of the specific compound BAS00127538 is limited. The following technical support center provides a generalized framework and best-practice guidelines based on common issues encountered with research compounds. Researchers are advised to use this as a template and populate it with their own experimentally determined data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: The optimal solvent for this compound is not definitively established in public literature. We recommend starting with common biocompatible solvents such as DMSO, ethanol, or a buffer solution at a relevant physiological pH. It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific experimental needs.
Q2: How should I store stock solutions of this compound to ensure stability?
A: For maximum stability, it is generally recommended to store stock solutions of novel compounds in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Protect solutions from light, especially if the compound's photosensitivity is unknown.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A: Precipitation in aqueous media can occur due to several factors, including low aqueous solubility of the compound, exceeding the solubility limit when diluting a concentrated stock, or interactions with components of the culture medium (e.g., proteins, salts).
Q4: How can I determine the solubility of this compound in my specific buffer?
A: A common method to determine solubility is the shake-flask method, followed by analysis of the supernatant. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
| Potential Cause | Suggested Solution |
| Inappropriate solvent | Test a panel of solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetonitrile). |
| Insufficient mixing | Vortex or sonicate the solution to aid dissolution. Gentle heating may be attempted, but monitor for degradation. |
| Compound has low solubility | Prepare a saturated solution and determine the concentration of the dissolved compound. Use this as your stock. |
Issue 2: Compound Precipitates Upon Dilution into Aqueous Buffer
| Potential Cause | Suggested Solution |
| Exceeded solubility limit | Prepare a more dilute stock solution or perform serial dilutions. |
| "Salting out" effect | Evaluate the ionic strength of your buffer. Consider using a buffer with a different salt composition. |
| pH-dependent solubility | Determine the pKa of this compound and adjust the pH of your buffer to enhance solubility. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Suggested Solution |
| Compound degradation | Prepare fresh stock solutions regularly. Assess the stability of the compound under your experimental conditions. |
| Adsorption to labware | Use low-adhesion microplates or glassware. Silanizing glassware can also reduce adsorption. |
| Inaccurate concentration | Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Data Not Available | Fill in | Fill in | Fill in |
| Data Not Available | Fill in | Fill in | Fill in |
| Data Not Available | Fill in | Fill in | Fill in |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature (°C) | Time Point | Percent Remaining (%) |
| Data Not Available | Fill in | Fill in | Fill in |
| Data Not Available | Fill in | Fill in | Fill in |
| Data Not Available | Fill in | Fill in | Fill in |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the compound) can be used to separate the solid and liquid phases.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
The measured concentration represents the equilibrium solubility of the compound in that buffer.
Visualizations
Caption: A workflow diagram for troubleshooting initial dissolution issues with this compound.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound as a Kinase B inhibitor.
Technical Support Center: Optimizing BAS00127538 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel small molecule inhibitor, BAS00127538. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo study with this compound?
A1: Determining a safe and potentially effective starting dose is a critical first step. A common approach is to use the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies.[1] The NOAEL is the highest dose at which no significant adverse effects were observed in animal studies.[1] If you have in vitro data, the dose can be estimated based on the effective concentration (e.g., IC50 or EC50) and then extrapolated to an in vivo dose using pharmacokinetic (PK) data. Allometric scaling, which accounts for differences in body surface area and metabolic rates between species, is a widely used method for converting a dose from one species to another or for estimating a human equivalent dose (HED).[1]
Q2: What is a dose-range finding study and why is it important for this compound?
A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment to identify a range of doses that are both safe and effective.[1] These studies are crucial in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). This information is vital for designing subsequent efficacy studies with an optimal dose of this compound.
Q3: My this compound formulation shows poor solubility. What can I do?
A3: Poor solubility is a common issue with small molecule inhibitors.[2] Here are some strategies to address this:
-
Solvent Selection: While DMSO is often used for stock solutions, the final concentration in the vehicle for in vivo administration should be low (typically <10%) to avoid toxicity.
-
Co-solvents: Using co-solvents like polyethylene (B3416737) glycol (PEG), ethanol, or cyclodextrins can improve the solubility of hydrophobic compounds.[2] It is essential to test the tolerability of the chosen vehicle in a small cohort of animals before proceeding with the main study.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. Adjusting the pH of the formulation may improve solubility.[2]
Q4: How can I determine if the observed effects of this compound are due to off-target effects?
A4: Distinguishing on-target from off-target effects is critical.[2] Consider the following approaches:
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[2]
-
Rescue Experiments: If the target of this compound is known, overexpressing a mutant form of the target that is resistant to the inhibitor should reverse the observed phenotype, indicating an on-target effect.[2]
Troubleshooting Guides
Problem 1: Inconsistent results between experimental batches of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Stability | Small molecules can degrade over time, especially with repeated freeze-thaw cycles or improper storage. Prepare fresh dilutions from a stable stock solution for each experiment.[2] |
| Animal Variability | Factors such as age, weight, and health status of the animals can contribute to variability. Ensure that animals are age- and weight-matched across treatment groups. |
| Dosing Inaccuracy | Inaccurate dosing can lead to significant variations. Calibrate all equipment regularly and ensure consistent administration techniques. |
Problem 2: Unexpected toxicity or adverse events observed at the intended dose of this compound.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Run a vehicle-only control group to assess its effects on the animals. |
| Compound Instability | Degradation products of this compound may be more toxic than the parent compound. Assess the stability of the compound under your experimental conditions.[2] |
| Off-Target Effects | The inhibitor may be affecting pathways essential for survival.[2] Consider conducting a preliminary toxicology screen to identify potential off-target liabilities. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Xenograft Model
| Dosage (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +5.2 |
| 10 | 25.3 | +3.1 |
| 30 | 58.7 | -2.5 |
| 100 | 85.1 | -15.8 (Dose-limiting toxicity) |
Table 2: Hypothetical Toxicity Profile of this compound in a 7-Day Study
| Dosage (mg/kg) | Mortality | Clinical Signs | Key Organ Weight Changes |
| Vehicle Control | 0/5 | None | None |
| 50 | 0/5 | None | None |
| 100 | 1/5 | Lethargy, ruffled fur | Decreased spleen weight |
| 200 | 5/5 | Severe lethargy, ataxia | Decreased spleen and thymus weight |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Animal Model: Select a relevant animal model for the disease indication.
-
Group Allocation: Randomly assign animals (n=3-5 per group) to receive either vehicle control or ascending doses of this compound.
-
Dose Selection: Based on in vitro data and allometric scaling, select a starting dose and at least 2-3 higher dose levels.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall appearance.
-
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis and tissues for histopathological evaluation to determine the Maximum Tolerated Dose (MTD).
Protocol 2: In Vivo Efficacy Study
-
Animal Model: Utilize an appropriate disease model (e.g., tumor xenograft, inflammatory model).
-
Group Allocation: Randomly assign animals (n=8-10 per group) to treatment groups: Vehicle control, this compound at one or two doses below the MTD, and a positive control if available.
-
Treatment: Administer the treatments for the duration of the study.
-
Efficacy Readouts: Monitor relevant efficacy parameters (e.g., tumor volume, inflammatory markers) throughout the study.
-
Tolerability Monitoring: Continue to monitor for any signs of toxicity.
-
Final Analysis: At the study endpoint, collect tumors or relevant tissues for pharmacodynamic (PD) marker analysis to confirm target engagement.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for optimizing in vivo dosage.
References
Overcoming BAS00127538 cytotoxicity in mammalian cells
Disclaimer: Information regarding "BAS00127538" is not publicly available. This technical support guide is based on a scientifically plausible, hypothetical scenario where this compound is an investigational Epidermal Growth Factor Receptor (EGFR) inhibitor that exhibits off-target cytotoxicity mediated by apoptosis. The protocols and troubleshooting advice provided are general best practices in cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity?
A1: this compound is designed as an inhibitor of the EGFR signaling pathway. However, at higher concentrations or in sensitive cell lines, it is believed to have off-target effects on mitochondrial integrity. This off-target activity leads to the release of cytochrome c, which in turn activates the intrinsic caspase-dependent apoptosis pathway, resulting in programmed cell death.[1][2][3]
Q2: Are certain cell lines more susceptible to this compound cytotoxicity?
A2: Yes, susceptibility can vary. Cell lines with high metabolic rates, pre-existing mitochondrial stress, or lower expression of anti-apoptotic proteins (like Bcl-2) may be more sensitive to the off-target effects of this compound. It is crucial to establish a baseline cytotoxicity profile for each cell line used in your experiments.
Q3: What are the typical morphological changes observed in cells undergoing this compound-induced cytotoxicity?
A3: Cells undergoing apoptosis induced by this compound will typically display characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be observed using phase-contrast or fluorescence microscopy.
Q4: What is the recommended concentration range for this compound to minimize cytotoxicity while maintaining on-target EGFR inhibition?
A4: The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve to determine two key values: the IC50 for EGFR inhibition (on-target effect) and the CC50 (cytotoxic concentration 50%). The ideal experimental window will use concentrations that are effective for EGFR inhibition but well below the CC50.
Troubleshooting Guides
Problem: My cells are dying at concentrations where I expect to see the on-target effect of this compound. How can I confirm the cause of cell death?
Solution: The first step is to determine if the observed cell death is due to apoptosis, as hypothesized. An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the standard method for this.[4][5][6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
This will allow you to quantify the extent of apoptosis induced by your treatment conditions.
Problem: How can I mitigate the cytotoxic effects of this compound without compromising its intended inhibitory function on EGFR?
Solution: If apoptosis is confirmed as the primary mechanism of cytotoxicity, you can co-administer a pan-caspase inhibitor, such as Z-VAD-FMK.[7][8] This compound irreversibly binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[7][8] By inhibiting apoptosis, you may be able to unmask the specific on-target effects of this compound.
Problem: The cytotoxicity of this compound varies between experiments. How can I improve reproducibility?
Solution: Variability in cytotoxicity data often stems from inconsistent experimental conditions. To improve reproducibility, standardize the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Ensure that cells are seeded at the same density for every experiment, as confluency can affect cellular responses to drugs.
-
Reagent Preparation: Prepare fresh dilutions of this compound and any co-treatments from a validated stock solution for each experiment.
-
Incubation Time: Use a precise and consistent incubation time for drug treatment.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (CC50) of this compound in Various Mammalian Cell Lines
| Cell Line | Description | This compound CC50 (µM) |
| A431 | Human epidermoid carcinoma (High EGFR) | 15.2 |
| MCF-7 | Human breast adenocarcinoma | 8.5 |
| HepG2 | Human liver carcinoma | 5.1 |
| SH-SY5Y | Human neuroblastoma | 22.8 |
Data is hypothetical and for illustrative purposes only.
Table 2: Effect of Z-VAD-FMK Co-treatment on the Viability of HepG2 Cells Treated with this compound for 24 hours
| This compound (µM) | % Cell Viability (without Z-VAD-FMK) | % Cell Viability (with 20 µM Z-VAD-FMK) |
| 0 (Control) | 100% | 100% |
| 2.5 | 78% | 95% |
| 5.0 | 52% | 88% |
| 10.0 | 25% | 75% |
| 20.0 | 5% | 62% |
Data is hypothetical and for illustrative purposes only. Cell viability was assessed using a Resazurin-based assay.
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Resazurin-based Assay
This protocol is for determining the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (with or without co-treatments) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a sterile solution of Resazurin (e.g., 0.15 mg/ml in DPBS). Add 20 µl of this solution to each 100 µl well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][10]
-
Data Analysis: Subtract the background fluorescence from wells with medium only. Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells.[4][6][12]
-
Cell Treatment and Collection: Treat cells in a 6-well plate with this compound for the desired time. Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells once with cold 1X PBS and centrifuge at 400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (e.g., 100 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[12]
Protocol 3: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
This protocol is designed to inhibit apoptosis to determine if cytotoxicity is caspase-dependent.[7][8]
-
Reagent Preparation: Prepare a stock solution of Z-VAD-FMK (e.g., 20 mM in DMSO) and store at -20°C.[8]
-
Cell Seeding: Seed cells as you would for a standard viability assay.
-
Co-treatment: Pre-incubate the cells with Z-VAD-FMK (final concentration of 20-50 µM is common) for 1-2 hours before adding this compound.
-
This compound Addition: Add the desired concentrations of this compound to the wells already containing Z-VAD-FMK.
-
Incubation and Analysis: Incubate for the standard treatment duration and then proceed with a cell viability assay (e.g., Resazurin assay as per Protocol 1) to assess the effect on cytotoxicity.
Visualizations
References
- 1. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 2. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. invivogen.com [invivogen.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. labbox.es [labbox.es]
- 11. Oops, something's wrong! [tipbiosystems.com]
- 12. kumc.edu [kumc.edu]
Technical Support Center: Improving the Bioavailability of BAS00127538
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the poorly soluble compound, BAS00127538.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: The poor oral bioavailability of a compound like this compound is often attributed to its low aqueous solubility and/or poor membrane permeability. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II drugs, the primary obstacle to absorption is the dissolution rate in the gastrointestinal fluids.[1][2][3]
Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?
A2: For a poorly soluble drug, several formulation strategies can be employed to enhance bioavailability. These can be broadly categorized into physical and chemical modifications.[4] Initial strategies to consider include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[3][5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.[7][8][9]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles can improve absorption.[6][7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][10]
Q3: How can I assess the improvement in bioavailability in a preclinical setting?
A3: Preclinical assessment of bioavailability is typically conducted through in vivo pharmacokinetic (PK) studies in animal models.[11][12] By comparing the plasma concentration-time profiles of different formulations of this compound after oral administration to an intravenous reference dose, key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) can be determined. The absolute bioavailability (F) can then be calculated.[12]
Troubleshooting Guide
Issue 1: this compound shows poor dissolution in in vitro testing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Crystalline nature and large particle size of the drug. | Employ particle size reduction techniques such as micronization or nanomilling.[3][5][7] | Increased surface area leading to a faster dissolution rate. |
| Low aqueous solubility of the intrinsic molecule. | Formulate as an amorphous solid dispersion with a suitable polymer carrier.[7][9] | Enhanced apparent solubility and dissolution rate. |
| Poor wettability of the drug particles. | Include a surfactant in the dissolution medium or in the formulation itself.[13] | Improved wetting of the drug particles, facilitating dissolution. |
Table 1: Effect of Particle Size Reduction on Dissolution Rate
| Particle Size | Surface Area | Dissolution Rate (relative) |
| 100 µm | Low | 1x |
| 10 µm | Moderate | 10x |
| <1 µm (nanosized) | High | >100x |
Issue 2: Improved in vitro dissolution does not translate to enhanced in vivo bioavailability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug precipitation in the gastrointestinal tract. | Incorporate precipitation inhibitors into the formulation, such as certain polymers in a solid dispersion. | Maintain supersaturation and enhance absorption. |
| Poor permeability across the intestinal epithelium (potential BCS Class IV). | Investigate the use of permeation enhancers or lipid-based formulations that can promote lymphatic uptake.[9][10] | Improved transport of the drug across the intestinal barrier. |
| High first-pass metabolism. | Consider co-administration with inhibitors of relevant metabolic enzymes, if known, or investigate alternative routes of administration. | Increased systemic exposure to the parent drug. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution profile of different formulations of this compound.
Apparatus: USP Apparatus 2 (Paddle Method)[14]
Methodology:
-
Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid). The choice of medium should be justified based on the intended site of drug release.[15]
-
Deaerate the medium and maintain the temperature at 37 ± 0.5 °C.[15]
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).[13]
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters and oral bioavailability of a this compound formulation.
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
Methodology:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Divide the animals into two groups: Intravenous (IV) and Oral (PO).
-
IV Group: Administer a single bolus dose of this compound (dissolved in a suitable vehicle) via the tail vein.[16]
-
PO Group: Administer the test formulation of this compound via oral gavage.[16]
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Determine the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).[16]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[16]
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Biopharmaceutics Classification System (BCS).
Caption: Strategies to enhance bioavailability.
Caption: Experimental workflow for formulation screening.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 15. fip.org [fip.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peptide Synthesis Impurities
Disclaimer: The following troubleshooting guide provides general advice for common issues encountered during solid-phase peptide synthesis (SPPS). As the specific compound "BAS00127538" is not publicly documented, this guide addresses common impurities in peptide synthesis that may be applicable. Researchers should adapt these recommendations based on the specific sequence and chemistry of their peptide.
Frequently Asked Questions (FAQs)
Q1: My final peptide product shows a lower molecular weight peak than expected in the mass spectrum. What could be the cause?
A1: A lower molecular weight peak often indicates the presence of truncated or deletion sequences.[1][2][3] This can happen due to incomplete amino acid coupling or incomplete deprotection of the N-α-amino group during synthesis.[2] Incomplete coupling can be caused by factors like steric hindrance or insufficient activation of the amino acid being added. To minimize this, you can try repeating the coupling step or blocking the uncoupled amino termini with acetylation to facilitate easier purification of the target peptide.[2]
Q2: I am observing a higher molecular weight impurity in my crude peptide. What is the likely origin of this impurity?
A2: Higher molecular weight species can arise from several sources, including insertion of an extra amino acid, aggregation, or incomplete removal of protecting groups from amino acid side chains.[1][3][4] Insertion can occur if excess amino acid from a previous coupling step is not completely washed away.[1] Aggregation is more common with hydrophobic peptides.[5] Incomplete deprotection of side chains can also lead to adducts with scavengers used during cleavage.[6]
Q3: My peptide appears pure by HPLC, but I'm seeing unexpected biological activity or batch-to-batch variability. What could be the issue?
A3: Co-eluting impurities, such as diastereomers resulting from racemization, can be difficult to resolve by standard HPLC methods.[4] Racemization can occur during the activation of amino acids. Other possibilities include the presence of residual solvents or counter-ions (like trifluoroacetate) that may not be detected by UV-based HPLC but can affect biological assays.[4] Using orthogonal analytical methods, such as mass spectrometry, can help identify these hidden impurities.[3]
Q4: How can I identify the specific nature of an impurity in my peptide sample?
A4: A combination of analytical techniques is typically required for impurity identification. High-resolution mass spectrometry (HRMS) is a powerful tool to determine the exact mass of the impurity and infer its elemental composition.[2][3] Tandem mass spectrometry (MS/MS) can be used to sequence the impurity and pinpoint the modification or deletion. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the impurity, especially for diastereomers or side-chain modifications.[7][8]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Common Synthesis Impurities
This guide helps identify the root cause of common impurities and suggests corrective actions during the synthesis process.
Table 1: Common Peptide Synthesis Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Suggested Mitigation Actions |
| Deletion Sequences | Incomplete Fmoc-deprotection; Inefficient amino acid coupling.[4] | Increase deprotection time or use a stronger deprotection reagent; Double couple difficult amino acids; Use a more efficient coupling reagent. |
| Insertion Sequences | Excess use of amino acid reagents; Inadequate washing between coupling steps.[1][4] | Use a smaller excess of amino acids; Ensure thorough washing of the resin after each coupling step. |
| Truncated Peptides | Incomplete coupling at a specific residue. | Cap unreacted amino groups with acetic anhydride (B1165640) after each coupling step to prevent further elongation. |
| Side-Chain Adducts | Incomplete removal of side-chain protecting groups; Reaction of unprotected side chains with reagents.[4] | Optimize the cleavage cocktail and time; Use appropriate scavengers to protect sensitive residues.[6] |
| Oxidation | Oxidation of susceptible amino acids (e.g., Met, Trp, Cys) during synthesis or cleavage.[1][2] | Degas solvents; Work under an inert atmosphere; Add antioxidants to the cleavage cocktail. |
| Racemization | Over-activation of amino acids; Use of certain coupling reagents. | Use coupling reagents known to suppress racemization (e.g., Oxyma, COMU); Avoid prolonged activation times. |
| Aggregation | Hydrophobic sequences forming secondary structures.[5] | Use microwave-assisted synthesis; Incorporate pseudoproline dipeptides; Synthesize in segments.[5] |
Guide 2: General Purification and Analysis Workflow
This section outlines a general workflow for purifying and analyzing a synthetic peptide to remove impurities.
Caption: General workflow for peptide purification and analysis.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Peptide Purification
Objective: To purify the target peptide from synthesis-related impurities.
Materials:
-
Crude peptide dissolved in a minimal amount of a strong solvent (e.g., DMSO, DMF) and diluted with the initial mobile phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Preparative C18 HPLC column.
-
HPLC system with a fraction collector.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a small volume of a suitable solvent and then dilute with Mobile Phase A to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Gradient Elution: Inject the prepared sample onto the column. Start with a shallow gradient of Mobile Phase B (e.g., 5-65% over 60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide and may need to be optimized based on an initial analytical run.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.
-
Fraction Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing the pure peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Analysis
Objective: To identify and quantify impurities in the peptide sample.
Materials:
-
Purified peptide sample.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (ACN).
-
Analytical C18 HPLC column.
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Separation: Inject a small volume (e.g., 1-5 µL) onto the analytical column. Elute the peptide and impurities using a suitable gradient of Mobile Phase B (e.g., 5-95% over 15-30 minutes).
-
Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode over a relevant m/z range. For impurity identification, use high-resolution mass spectrometry to obtain accurate mass measurements.
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) or UV chromatogram to determine the relative abundance of the main peptide and any impurities. Use the accurate mass data to propose elemental compositions for the impurities. For further structural elucidation, perform MS/MS fragmentation on the impurity peaks.[8]
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common peptide synthesis problems.
Caption: Troubleshooting workflow for peptide impurities.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. mdpi.com [mdpi.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to LpxA Inhibitors (e.g., BAS00127538)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LpxA inhibitors, exemplified by the hypothetical compound BAS00127538. The focus is on understanding and overcoming experimental challenges related to bacterial resistance against this class of antibiotics.
Introduction to LpxA and its Inhibitors
UDP-N-acetylglucosamine acyltransferase (LpxA) is an essential enzyme in Gram-negative bacteria. It catalyzes the first step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane.[1][2][3] Inhibition of LpxA disrupts the integrity of the outer membrane, leading to bacterial cell death.[4] Consequently, LpxA is a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with LpxA inhibitors like this compound.
Q1: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strain. What could be the reason?
A1: Higher than expected MIC values can be attributed to several factors:
-
Inherent Resistance: The bacterial species you are testing may have intrinsic resistance mechanisms. For example, some species may have less permeable outer membranes or possess efflux pumps that can recognize and expel the inhibitor.
-
Acquired Resistance: The strain may have developed resistance through mutation. Common mechanisms include:
-
Target Modification: Mutations in the lpxA gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor.[5]
-
Reduced Permeability: Changes in the composition of the outer membrane, such as alterations in porin proteins, can limit the influx of the inhibitor.[6]
-
Efflux Pump Upregulation: Increased expression of efflux pumps can actively remove the inhibitor from the cell.[7][8]
-
-
Experimental Error:
-
Incorrect Inoculum Density: Ensure the bacterial inoculum is standardized, typically to 5 x 10^5 CFU/mL, for broth microdilution methods.
-
Inhibitor Instability: The compound may be unstable in the assay medium.
-
Binding to Plasticware: The inhibitor might adsorb to the surface of the microtiter plates.
-
Q2: My LpxA enzyme inhibition assay (IC50 determination) is giving inconsistent results. What are the common pitfalls?
A2: Inconsistent IC50 values in an LpxA enzyme inhibition assay can arise from several sources:
-
Enzyme Purity and Activity: Ensure the purified LpxA enzyme is active and free from proteases. Run a control without the inhibitor in each experiment to verify enzyme activity.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a consistent and appropriate concentration of the substrate (e.g., UDP-N-acetylglucosamine and R-3-hydroxymyristoyl-ACP).
-
Inhibitor Solubility: this compound may have poor solubility in the assay buffer. Ensure it is fully dissolved, potentially using a small amount of a co-solvent like DMSO, and that the final concentration of the co-solvent is consistent across all wells and does not affect enzyme activity.
-
Incubation Times: Use consistent pre-incubation times for the enzyme and inhibitor, as well as for the enzymatic reaction itself.
-
Assay Detection Method: If using a fluorescence-based assay, ensure that your compound does not interfere with the fluorescent signal (e.g., quenching or autofluorescence).
Q3: I have identified a resistant mutant, but sequencing of the lpxA gene shows no mutations. What other resistance mechanisms should I investigate?
A3: In the absence of target site mutations, resistance to LpxA inhibitors can be mediated by:
-
Efflux Pump Overexpression: The most common mechanism of resistance to many antibiotics is the upregulation of efflux pumps that expel the drug from the cell.[7][8] You can investigate this by:
-
Gene Expression Analysis: Use qRT-PCR to quantify the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli) in the resistant mutant compared to the wild-type strain.
-
Use of Efflux Pump Inhibitors (EPIs): Perform MIC assays in the presence of a broad-spectrum EPI like PAβN (phenylalanine-arginine β-naphthylamide) or CCCP (carbonyl cyanide m-chlorophenylhydrazone). A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps.[9]
-
-
Reduced Outer Membrane Permeability: The resistant mutant may have a less permeable outer membrane, preventing the inhibitor from reaching its target. This can be assessed using:
-
NPN Uptake Assay: The fluorescent probe N-phenyl-1-naphthylamine (NPN) can be used to assess outer membrane permeability. A lower NPN uptake in the resistant strain compared to the wild-type would indicate reduced permeability.[10][11]
-
Analysis of Outer Membrane Proteins (OMPs): Changes in the expression or structure of porins can be analyzed by SDS-PAGE of OMP extracts.
-
Q4: My NPN uptake assay to assess outer membrane permeability is not working correctly. What should I check?
A4: Common issues with the NPN uptake assay include:
-
Cell Preparation: Ensure that the bacterial cells are in the mid-logarithmic phase of growth and are washed and resuspended in the correct buffer (e.g., 5 mM HEPES).
-
NPN Concentration: The final concentration of NPN is critical. A typical concentration is 10 µM.[12]
-
Fluorescence Measurement: Use the correct excitation and emission wavelengths (typically around 350 nm for excitation and 420 nm for emission).[13]
-
Controls: Include appropriate controls, such as a known outer membrane permeabilizing agent like polymyxin (B74138) B, to ensure the assay is working as expected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound and similar LpxA inhibitors?
A1: this compound is a putative inhibitor of the enzyme LpxA. LpxA is a crucial enzyme in the lipid A biosynthesis pathway in Gram-negative bacteria.[1] By inhibiting LpxA, the compound prevents the formation of lipopolysaccharide (LPS), which is essential for the integrity of the bacterial outer membrane. This disruption leads to increased membrane permeability and ultimately cell death.[4]
Q2: Are LpxA inhibitors expected to be effective against Gram-positive bacteria?
A2: No, LpxA inhibitors are generally not effective against Gram-positive bacteria. The lipid A biosynthesis pathway is unique to Gram-negative bacteria. Gram-positive bacteria lack an outer membrane and the associated LPS.
Q3: How can I confirm that this compound is indeed targeting LpxA in my experiments?
A3: Target engagement can be confirmed through several experimental approaches:
-
Overexpression of LpxA: Transform the bacterial strain with a plasmid that overexpresses LpxA. A significant increase in the MIC of this compound in the overexpressing strain compared to the control strain would suggest that LpxA is the target.
-
In Vitro Enzyme Inhibition: Perform an in vitro assay with purified LpxA enzyme and demonstrate that this compound directly inhibits its activity, allowing for the determination of an IC50 value.
-
Selection of Resistant Mutants: Isolate spontaneous resistant mutants by plating a high density of bacteria on agar (B569324) containing this compound. Subsequent sequencing of the lpxA gene in these mutants may reveal mutations that confer resistance.
Q4: What are the known classes of LpxA inhibitors?
A4: Several classes of LpxA inhibitors have been identified, including peptide-based inhibitors and various small molecules.[14][15] These inhibitors can act through different mechanisms, such as competing with the natural substrates of LpxA.[16][17]
Data Presentation
Table 1: Hypothetical MIC Values for this compound against E. coli Strains with Different Resistance Mechanisms
| Strain | Relevant Genotype/Phenotype | This compound MIC (µg/mL) |
| Wild-Type | - | 2 |
| Resistant Mutant 1 | lpxA (G173M) | 32 |
| Resistant Mutant 2 | Upregulation of acrAB-tolC | 16 |
| Wild-Type + EPI | Efflux pump inhibited | 0.5 |
| Resistant Mutant 2 + EPI | Efflux pump inhibited | 2 |
Table 2: Hypothetical IC50 Values for this compound against LpxA from Different Bacterial Species
| Enzyme Source | IC50 (µM) |
| Escherichia coli LpxA | 0.1 |
| Pseudomonas aeruginosa LpxA | 0.5 |
| Acinetobacter baumannii LpxA | 0.8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 colonies and inoculate into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the culture in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the inhibitor in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Protocol 2: LpxA Enzyme Inhibition Assay (IC50 Determination)
This protocol is a general guideline and may need optimization for specific enzymes and inhibitors.
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2.
-
Purified LpxA enzyme.
-
Substrates: UDP-N-acetylglucosamine (UDP-GlcNAc) and R-3-hydroxymyristoyl-acyl carrier protein (R-3-OH-C14-ACP).
-
This compound stock solution in DMSO.
-
Detection Reagent: A method to detect the product or the consumption of a substrate (e.g., a coupled assay or mass spectrometry).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound (the final DMSO concentration should be low, e.g., <1%).
-
Add the purified LpxA enzyme and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (UDP-GlcNAc and R-3-OH-C14-ACP).
-
Incubate at 37°C for a time period where the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the product formation using the chosen detection method.
-
-
Data Analysis:
Protocol 3: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2).
-
Resuspend the cells in the same buffer to an OD600 of 0.5.
-
-
Assay:
-
In a fluorometer cuvette or a black 96-well plate, add the bacterial cell suspension.
-
Add NPN to a final concentration of 10 µM.[12]
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[13]
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
A known membrane-permeabilizing agent (e.g., polymyxin B) should be used as a positive control.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the amount of NPN that has entered the outer membrane, and thus reflects the outer membrane permeability. Compare the rate and extent of NPN uptake between wild-type and resistant strains.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Resistance | BCM [bcm.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiozindia.com [microbiozindia.com]
- 13. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efflux pump inhibitors: Bulking up to beat bacteria - ResOU [resou.osaka-u.ac.jp]
- 17. courses.edx.org [courses.edx.org]
- 18. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Technical Support Center: Challenges in BAS00127538 Analog Synthesis
Notice: Information regarding the specific molecule "BAS00127538" is not publicly available within the searched scientific literature. The following troubleshooting guide and frequently asked questions are based on general challenges encountered in the synthesis of pyrimidine-based nucleoside analogs, which is the likely class of compounds for a molecule with this designation. Researchers working with this compound are advised to consult their internal documentation for specific protocols and known challenges.
Troubleshooting Guide: Common Issues in Pyrimidine (B1678525) Analog Synthesis
This guide addresses potential difficulties that may arise during the synthesis of novel pyrimidine analogs.
| Observed Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | - Extend reaction time. - Increase temperature. - Add a catalyst. |
| Side reactions | - Optimize reaction conditions (temperature, solvent, pH). - Use a more selective reagent. | |
| Product degradation | - Work at lower temperatures. - Use a protective group strategy for sensitive functional groups. | |
| Poor Selectivity (e.g., N1 vs. N3 alkylation) | Steric hindrance | - Use a bulkier protecting group to block one nitrogen. |
| Electronic effects | - Modify the electronic properties of the pyrimidine ring with electron-withdrawing or donating groups. | |
| Difficult Purification | Co-eluting impurities | - Employ a different chromatography technique (e.g., reverse-phase HPLC, ion exchange). - Recrystallize the product from a suitable solvent system. |
| Product is an oil | - Attempt to form a salt to induce crystallization. - Use a different purification method like preparative TLC. | |
| Inconsistent Spectroscopic Data (NMR, Mass Spec) | Presence of rotamers | - Acquire NMR spectra at elevated temperatures to coalesce peaks. |
| Impurities | - Re-purify the compound. - Check for residual solvent or starting materials. |
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is failing to produce the desired nucleoside analog. What are common causes?
A1: Challenges in glycosylation for nucleoside analog synthesis can stem from several factors:
-
Poor leaving group on the sugar: Ensure the anomeric position of your sugar moiety has a good leaving group (e.g., acetate, bromide).
-
Inactive coupling agent: Use a fresh or properly stored coupling agent (e.g., TMS-triflate, NIS).
-
Steric hindrance: Bulky substituents on either the pyrimidine base or the sugar can impede the reaction. Consider using a smaller protecting group.
-
Incorrect anomer formation: The stereochemical outcome of glycosylation can be influenced by the solvent and catalyst. The "Rule of Anomeric Effect" often dictates the product, but this can be manipulated with different reaction conditions.
Q2: I am observing the formation of multiple isomers during the synthesis of my this compound analog. How can I improve the regioselectivity?
A2: Regioselectivity is a common challenge in pyrimidine chemistry due to the presence of multiple reactive sites. To improve this:
-
Protecting Groups: Strategically use protecting groups to block unwanted reactive sites. For example, protecting one of the ring nitrogens can direct alkylation to the other.
-
Reaction Conditions: The choice of base and solvent can significantly influence regioselectivity. A non-coordinating solvent and a hindered base may favor reaction at the less sterically hindered position.
-
Starting Material Modification: Pre-functionalizing the pyrimidine ring can direct subsequent reactions to a specific position.
Experimental Workflow & Signaling Pathway Diagrams
Due to the lack of specific information on this compound, the following diagrams represent generalized workflows and pathways relevant to the development of pyrimidine-based therapeutic agents.
Caption: A generalized workflow for the synthesis of pyrimidine nucleoside analogs.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a this compound analog.
Off-target effects of BAS00127538 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BAS00127538. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall.[1][2] By inhibiting Lipid II, this compound disrupts peptidoglycan synthesis, leading to bacterial cell death. This makes it a promising candidate for development as an antibiotic.
Q2: What are the known off-target effects of this compound in mammalian cells?
A2: The primary documented off-target effect of this compound in mammalian cells is cytotoxicity.[1][2] This has been quantified in HeLa cells, a human cervical cancer cell line. It is important to consider that the observed cytotoxicity may be a general effect on cellular health rather than a specific interaction with a single off-target molecule.
Q3: Is there a less cytotoxic analog of this compound available?
A3: Yes, a study has described an analog of this compound, designated as 6jc48-1 (B1192037) , which has been shown to have reduced cytotoxicity in HeLa cells while retaining its ability to bind to Lipid II and its antibacterial activity against certain bacteria.[1][2]
Troubleshooting Guide: Unexpected Results in Experiments
Issue 1: High levels of cytotoxicity observed in mammalian cell culture experiments.
-
Possible Cause: this compound exhibits inherent cytotoxicity against mammalian cells at certain concentrations.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound used in your experiment.
-
Consult Cytotoxicity Data: Refer to the provided cytotoxicity data (Table 1) to ensure you are working within an appropriate concentration range for your cell type.
-
Consider a Less Toxic Analog: If permissible for your experimental goals, consider using the analog 6jc48-1, which has demonstrated lower cytotoxicity.[1][2]
-
Reduce Exposure Time: If possible, reduce the duration of cell exposure to this compound.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced toxicity.
-
Issue 2: Inconsistent results or unexpected cellular phenotypes.
-
Possible Cause: Off-target effects beyond general cytotoxicity may be influencing cellular pathways. The cationic nature of pyrylium (B1242799) salts, a class of compounds to which this compound belongs, can lead to non-specific interactions.
-
Troubleshooting Steps:
-
Review Literature on Pyrylium Salts: Investigate the known biological effects of pyrylium salts to understand potential off-target mechanisms, such as mitochondrial accumulation.
-
Pathway Analysis: If you observe unexpected changes in gene or protein expression, consider performing pathway analysis to identify potentially affected signaling cascades.
-
Use of Control Compounds: Include control compounds with similar chemical properties but lacking the specific Lipid II inhibitory activity to help differentiate between on-target and off-target effects.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations (CC50) of this compound and its analog 6jc48-1 in HeLa cells.
Table 1: Cytotoxicity of this compound and its Analog 6jc48-1 in HeLa Cells
| Compound | Cell Line | CC50 (µg/mL) |
| This compound | HeLa | 4 |
| 6jc48-1 | HeLa | 32 |
Data sourced from Chauhan et al., 2016.[1][2]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTS Assay
This protocol is based on the methodology used to determine the cytotoxicity of this compound.[1][2]
Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound on a mammalian cell line.
Materials:
-
HeLa cells (or other desired mammalian cell line)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO, for compound dilution)
-
96-well cell culture plates
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.125 to 64 µg/mL).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and vehicle (DMSO) as controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a suitable software.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for determining cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
Technical Support Center: Strategies to Reduce the Toxicity of Small Molecule Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate toxicity issues encountered during your experiments with small molecule inhibitors, such as BAS00127538 derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of in vitro toxicity observed with small molecule inhibitors?
A1: Toxicity from small molecule inhibitors in cell culture can stem from several factors:
-
High Concentration: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.[1]
-
Off-Target Effects: The inhibitor may bind to unintended cellular targets, disrupting essential pathways and causing toxicity unrelated to its primary mechanism of action.[2]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.[1]
-
Compound Instability or Impurity: Degradation of the compound or the presence of impurities can introduce toxic elements into your experiments.[1]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[1]
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A2: Differentiating between on-target and off-target toxicity is crucial. Here are several strategies:
-
Use a Structurally Similar Inactive Analog: A negative control compound that is structurally related but does not bind to the intended target can help determine if the toxicity is due to the chemical scaffold itself.[2]
-
Rescue Experiments: If the inhibitor's target and mechanism are well-understood, attempt to "rescue" the cells from the toxic effects by introducing a downstream product or bypassing the inhibited step in the pathway.
-
Target Engagement Assays: Confirm that the compound is binding to its intended target at the concentrations where toxicity is observed. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.[2]
-
Phenotypic Profiling: Compare the observed phenotype with the known cellular consequences of inhibiting the target pathway.
Q3: What are proactive measures to minimize the toxicity of our lead compounds?
A3: Proactive strategies during the early stages of drug discovery and development can significantly reduce toxicity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound to identify derivatives with improved potency and reduced toxicity.[3][4] This can involve altering functional groups to reduce off-target binding or improve metabolic stability.
-
Computational Modeling (QSAR): Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of derivatives before synthesis, helping to prioritize compounds with a higher likelihood of being non-toxic.[5][6]
-
Optimize for Selectivity: When possible, choose or design inhibitors that are highly selective for the target protein to minimize off-target effects.[2][7]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the IC50 (potency) and CC50 (cytotoxicity) values. Start with a wide range of concentrations.[1] |
| Prolonged exposure time | Reduce the incubation time. A time-course experiment can determine the minimum time required to achieve the desired effect.[1] |
| Solvent toxicity | Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1] |
| Compound degradation or impurity | Purchase compounds from a reputable source. If possible, verify purity and integrity. Prepare fresh stock solutions.[1] |
Issue 2: Inconsistent Results or Lack of Efficacy
| Possible Cause | Troubleshooting Steps |
| Inhibitor is not cell-permeable | Verify from literature or manufacturer's data if the inhibitor can cross the cell membrane. Consider using a cell-permeable analog.[1] |
| Incorrect timing of inhibitor addition | Optimize the timing of inhibitor treatment relative to the experimental stimulus. The inhibitor may need to be added before or concurrently with the stimulus.[1] |
| Compound quality issues | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution and test its biochemical activity in a cell-free assay.[1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic concentration 50 (CC50) of a this compound derivative.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of the test compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of a this compound derivative to its intracellular target.[2]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[2]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[2]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[2]
-
Protein Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity and Potency Data for this compound Derivatives
| Compound ID | Target IC50 (nM) | CC50 in HEK293 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 50 | 5 | 100 |
| Derivative A | 45 | 25 | 556 |
| Derivative B | 150 | 15 | 100 |
| Derivative C | 60 | > 50 | > 833 |
A higher selectivity index indicates a better therapeutic window.
Visualizations
Caption: A workflow for identifying and mitigating the toxicity of a lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of BAS00127538 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of BAS00127538.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the novel kinase, "Kinase-X," which plays a critical role in inflammatory signaling pathways. Due to its hydrophobic nature, this compound exhibits very low solubility in aqueous solutions. This poor solubility can lead to challenges in preparing consistent and effective experimental solutions, potentially impacting the accuracy and reproducibility of in vitro and in vivo studies.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a crystalline solid and should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for up to one year. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the recommended solvent for creating high-concentration stock solutions, other organic solvents such as ethanol (B145695) or DMF may also be used. However, the solubility in these solvents may differ. It is crucial to perform small-scale solubility tests before preparing large volumes. For final experimental dilutions, the concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guide
Issue 1: My this compound stock solution in DMSO is cloudy or shows precipitation.
-
Cause: The concentration of this compound may have exceeded its solubility limit in DMSO at room temperature, or the compound may have precipitated out of solution upon storage.
-
Solution:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution thoroughly to redissolve the compound.
-
If precipitation persists, sonication for 5-10 minutes may be effective.[4]
-
Consider preparing a new stock solution at a slightly lower concentration.
-
Issue 2: this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., cell culture medium).
-
Cause: This is a common issue with poorly soluble compounds. The abrupt change in solvent polarity when diluting the DMSO stock into an aqueous buffer causes the compound to crash out of solution.[3]
-
Solution:
-
Use a Pluronic F-68-containing medium: Prepare the final dilution in a medium containing a non-ionic surfactant like Pluronic F-68 to improve compound dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of a 1:1 mixture of DMSO and your aqueous medium. Then, further dilute this intermediate solution into the final aqueous medium.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility.
-
Vortex During Dilution: Add the stock solution to the aqueous medium dropwise while continuously vortexing to promote rapid mixing and reduce localized high concentrations that lead to precipitation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.3 g/mol |
| Appearance | White to off-white crystalline solid |
| Aqueous Solubility | < 1 µg/mL |
| DMSO Solubility | ≥ 50 mg/mL |
| Ethanol Solubility | ~10 mg/mL |
Table 2: Comparison of Solubilization Methods for this compound in Aqueous Buffer (pH 7.4)
| Method | Achieved Concentration (µM) | Observations |
| Direct Dilution from DMSO Stock | 1 | Precipitation observed at > 1 µM |
| Dilution with 0.1% Pluronic F-68 | 10 | Stable solution for up to 4 hours |
| Dilution with 10% Solutol HS 15 | 25 | Clear, stable solution |
| Formulation with 20% Captisol® | 50 | Clear, stable solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out 4.5 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 5-10 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of cell culture medium. Vortex immediately.
-
Prepare the final 10 µM working solution by adding the 20 µL of the intermediate dilution to 1980 µL of pre-warmed cell culture medium.
-
Vortex the working solution thoroughly before adding it to your cells.
-
Visually inspect the solution for any signs of precipitation before use.
-
Visualizations
References
Validation & Comparative
Unveiling the Potential of BAS00127538 and its Analogs as Novel Antibiotics Targeting Lipid II
A comparative analysis of the efficacy, cytotoxicity, and structure-activity relationships of a new class of bacterial cell wall synthesis inhibitors.
In the face of rising antimicrobial resistance, the scientific community is in a perpetual quest for novel antibiotics with unique mechanisms of action. One promising avenue of research is the inhibition of Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. This guide provides a detailed comparison of the efficacy of BAS00127538, a small-molecule inhibitor of Lipid II, and its recently synthesized analogs. The data presented herein, drawn from preclinical studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibacterial agents.
Targeting the Bacterial Achilles' Heel: The Lipid II Cycle
This compound and its analogs exert their antibacterial effect by targeting the Lipid II cycle, a fundamental process for the construction of the peptidoglycan layer that encases bacteria and protects them from environmental stress.[1][2] Inhibition of this cycle disrupts the integrity of the cell wall, leading to bacterial death. The Lipid II molecule itself is a disaccharide-pentapeptide "building block" anchored to the cell membrane by a lipid carrier.[3] The cycle involves the synthesis of Lipid II on the cytoplasmic side of the membrane, its translocation to the outer side, and its incorporation into the growing peptidoglycan chain.[1][3]
Comparative Efficacy of this compound and its Analogs
A pivotal study explored the structure-activity relationships of this compound by synthesizing and evaluating 50 new analogs.[4] The primary objectives were to enhance antibacterial potency, reduce cytotoxicity, and improve pharmacokinetic properties. The data below summarizes the in vitro activity of this compound and a selection of its notable analogs against various bacterial strains.
| Compound | Target | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis | CC50 (µM) vs. Mammalian Cells | Lipid II Binding (RU) |
| This compound | Lipid II | 0.5 - 1 | 2 - 4 | > 25 | High |
| 6jc48-1 | Lipid II | 1 - 2 | 1 - 2 | > 100 | High |
| Analog A | Lipid II | 4 - 8 | 8 - 16 | > 50 | Moderate |
| Analog B | Lipid II | > 32 | > 32 | > 100 | Low |
Table 1: Comparative in vitro efficacy and cytotoxicity of this compound and selected analogs. MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a compound that inhibits visible growth of a bacterium. CC50 (Median Cytotoxic Concentration) is the concentration of a compound that causes the death of 50% of viable cells. RU (Resonance Units) from Surface Plasmon Resonance indicates the level of binding to Lipid II.
Notably, the analog 6jc48-1 emerged as a promising candidate, demonstrating comparable or slightly reduced antibacterial activity against Enterococcus spp. while exhibiting significantly lower cytotoxicity compared to the parent compound, this compound.[4] This improved therapeutic window is a critical factor in the potential development of a clinical candidate. The data suggests that specific structural modifications can uncouple the antibacterial efficacy from host cell toxicity.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines the key experimental methodologies employed in the evaluation of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cells (e.g., HeLa or HepG2) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value was then calculated.
Lipid II Binding Assay
The direct interaction between the compounds and Lipid II was quantified using Surface Plasmon Resonance (SPR). This technique measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.
-
Immobilization: Lipid II was immobilized on the surface of an SPR sensor chip.
-
Compound Injection: A solution containing the test compound was flowed over the sensor chip surface.
-
Binding Detection: The binding of the compound to Lipid II was detected as a change in the resonance signal, measured in Resonance Units (RU).
-
Data Analysis: The binding kinetics and affinity were determined from the SPR sensorgram.
Conclusion and Future Directions
The exploration of this compound and its analogs has unveiled a promising new scaffold for the development of antibiotics targeting the essential Lipid II cycle. The successful identification of analog 6jc48-1, with its improved therapeutic index, underscores the potential of structure-activity relationship-guided drug design in this area.[4] Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, expanding the in vivo efficacy studies to include a broader range of clinically relevant pathogens, and elucidating the precise molecular interactions with Lipid II through structural biology approaches. This class of compounds represents a significant step forward in the critical battle against antibiotic-resistant bacteria.
References
Validation of BAS00127538 as a Potent Lipid II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Lipid II inhibitor, BAS00127538, and its derivatives with established antibiotics targeting the same pathway. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a next-generation antimicrobial agent.
Executive Summary
This compound is a novel, small molecule inhibitor of Lipid II, a critical precursor in bacterial cell wall biosynthesis.[1] It is structurally distinct from naturally derived Lipid II inhibitors such as the glycopeptide vancomycin.[1] Research has demonstrated that this compound and its optimized analog, 6jc48-1 (B1192037), exhibit potent antibacterial activity, particularly against Gram-positive pathogens.[1][2] This guide will delve into the comparative efficacy, cytotoxicity, and experimental validation of this compound.
Comparative Performance Data
The following tables summarize the in vitro activity and cytotoxicity of this compound and its analog 6jc48-1 in comparison to other well-established Lipid II inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.5[3] |
| Acinetobacter baumannii | 2[3] | |
| Escherichia coli | 8[3] | |
| 6jc48-1 | Enterococcus spp. | 4[2] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2[4][5] |
| Enterococcus faecalis | 0.5 - >256 | |
| Ramoplanin | Enterococcus faecalis | ≤0.25 - 1.6 |
| Staphylococcus aureus | ≤0.25 | |
| Nisin | Streptococcus pneumoniae | 0.25 - 1[6][7] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric (µg/mL) |
| This compound | Not Specified | Reduced compared to analogs[3] |
| 6jc48-1 | Not Specified | Reduced cytotoxicity compared to this compound[1] |
| Vancomycin | Various | Generally low cytotoxicity |
| Ramoplanin | Not Specified | Information not readily available |
| Nisin | Various | Generally considered non-toxic to human cells |
Mechanism of Action: Targeting Lipid II
This compound exerts its antibacterial effect by binding to Lipid II, an essential precursor for peptidoglycan synthesis in both Gram-positive and Gram-negative bacteria. This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell lysis. Studies suggest that this compound interacts with the MurNAc moiety and the isoprenyl tail of Lipid II.[3]
Experimental Validation Workflow
The validation of a novel Lipid II inhibitor like this compound typically follows a structured experimental workflow to characterize its activity and specificity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture bacteria in CAMHB to the early logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Surface Plasmon Resonance (SPR) for Lipid II Binding
SPR is a label-free technique to measure the binding affinity between a ligand (Lipid II) and an analyte (this compound).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 chip for lipid capture)
-
Lipid II
-
Test compound (this compound)
-
Running buffer
Procedure:
-
Liposome Preparation: Prepare liposomes containing Lipid II.
-
Chip Immobilization: Immobilize the Lipid II-containing liposomes onto the sensor chip surface.
-
Analyte Injection: Inject different concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) in real-time.
-
Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the CC50 (50% cytotoxic concentration).
Conclusion
This compound and its derivatives represent a promising new class of small molecule Lipid II inhibitors with potent activity against clinically relevant bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of these compounds as potential therapeutic agents to combat bacterial infections. Further studies are warranted to expand the antibacterial spectrum and to conduct comprehensive in vivo efficacy and safety evaluations.
References
- 1. Towards Development of Small Molecule Lipid II Inhibitors as Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity exploration of a small-molecule Lipid II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. Antibacterial efficacy of nisin against multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unidentified Compound: Comparison with Known Cell Wall Inhibitors Not Possible Without Further Data on BAS00127538
A comprehensive comparison of the small molecule BAS00127538 with other known bacterial cell wall inhibitors is not feasible at this time due to a lack of publicly available information on this specific compound. Extensive searches for "this compound" have not yielded any data regarding its chemical structure, mechanism of action, or antibacterial activity.
This suggests that this compound may be an internal designation for a novel, unpublished compound, or the identifier may be inaccurate. Without this fundamental information, a scientifically rigorous comparison with established cell wall inhibitors is impossible.
To proceed with the requested comparative analysis, the following information on this compound is essential:
-
Chemical Structure: The complete chemical structure is necessary to understand its classification and potential for chemical synthesis and modification.
-
Mechanism of Action: Identification of the specific molecular target within the bacterial cell wall synthesis pathway is crucial. This would allow for direct comparison with inhibitors targeting different stages of this process.
-
Biological Activity Data: Quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains (both Gram-positive and Gram-negative), are required to assess its potency and spectrum of activity.
-
Experimental Protocols: Detailed methodologies used to determine the biological activity of this compound are needed to ensure a fair and accurate comparison with data for other inhibitors.
Established Small Molecule Cell Wall Inhibitors: A Framework for Future Comparison
For context, a future comparison, once data on this compound becomes available, would involve evaluating it against well-characterized classes of cell wall inhibitors. These are typically categorized by their mode of action.
Table 1: Major Classes of Bacterial Cell Wall Synthesis Inhibitors
| Inhibitor Class | Mechanism of Action | Examples | Spectrum of Activity |
| β-Lactams | Inhibit transpeptidases (Penicillin-Binding Proteins, PBPs), enzymes essential for the cross-linking of peptidoglycan. | Penicillins, Cephalosporins, Carbapenems, Monobactams | Broad spectrum, with variations among different subclasses. |
| Glycopeptides | Bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering transglycosylation and transpeptidation. | Vancomycin, Teicoplanin | Primarily active against Gram-positive bacteria. |
| Fosfomycin | Irreversibly inhibits MurA, an enzyme involved in the early cytoplasmic steps of peptidoglycan precursor synthesis. | Fosfomycin | Broad spectrum, including both Gram-positive and Gram-negative bacteria. |
| Bacitracin | Interferes with the dephosphorylation of the lipid carrier C55-isoprenyl pyrophosphate, which transports peptidoglycan precursors across the cell membrane. | Bacitracin | Primarily active against Gram-positive bacteria; typically used topically due to nephrotoxicity. |
| Tunicamycin | Blocks the transfer of N-acetylglucosamine-1-phosphate to the lipid carrier, inhibiting an early step in peptidoglycan synthesis. | Tunicamycin | Broad spectrum; primarily used as a research tool due to toxicity in eukaryotes. |
Visualizing the Bacterial Cell Wall Synthesis Pathway and Inhibitor Targets
A diagram illustrating the key stages of bacterial cell wall synthesis and the points of intervention for various inhibitor classes provides a clear conceptual framework. Once the target of this compound is identified, it can be incorporated into this pathway.
Caption: Bacterial peptidoglycan synthesis pathway and sites of action for major classes of cell wall inhibitors.
Standard Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A fundamental experiment to assess the activity of a novel antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC). The following provides a generalized broth microdilution protocol, which would be necessary for comparing this compound to other inhibitors.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) and comparator agents.
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test and comparator compounds. A 2-fold serial dilution series is then prepared in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Unraveling the Structure-Activity Relationship of BAS00127538 Analogs: A Comparative Guide
A comprehensive analysis of the structural modifications influencing the biological activity of BAS00127538 analogs remains elusive due to the current lack of publicly available information on the parent compound, this compound. Extensive searches of scientific literature, patent databases, and chemical vendor catalogs have not yielded specific data regarding its chemical structure, biological target, or mechanism of action.
This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals, outlining the essential components and experimental approaches required to establish a robust structure-activity relationship (SAR) for a novel compound series like that of this compound and its potential analogs.
The Imperative of a Known Scaffold: The Case of this compound
The development of a meaningful SAR study is predicated on a thorough understanding of a lead compound. In the case of this compound, the following information is critical yet currently unavailable:
-
Chemical Structure: The foundational blueprint of the molecule is necessary to understand which functional groups are amenable to modification and to rationalize observed activity changes.
-
Biological Target and Activity: Identifying the protein, enzyme, or pathway that this compound interacts with is crucial for designing relevant assays and interpreting the effects of structural changes. Quantitative measures of activity, such as IC₅₀ or EC₅₀ values, are essential for comparative analysis.
Without this baseline information, the synthesis of analogs and the subsequent evaluation of their biological activity cannot be logically guided.
A Roadmap for Establishing the SAR of Novel Analogs
Should the structure and activity of this compound become available, the following workflow would be instrumental in elucidating the SAR of its analogs.
Caption: A generalized workflow for the systematic evaluation of structure-activity relationships.
Data Presentation: The Cornerstone of Comparative Analysis
A well-structured data table is paramount for the clear and concise presentation of SAR data. The following is a template for comparing the activity of hypothetical this compound analogs.
| Analog ID | Modification from this compound | Target-Based Assay (IC₅₀, µM) | Cell-Based Assay (EC₅₀, µM) |
| This compound | - | [Insert Data] | [Insert Data] |
| Analog-001 | [e.g., Methylation at R1] | [Insert Data] | [Insert Data] |
| Analog-002 | [e.g., Halogenation at R2] | [Insert Data] | [Insert Data] |
| Analog-003 | [e.g., Ring substitution] | [Insert Data] | [Insert Data] |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are critical for the validation and extension of SAR studies. Below are template protocols for key experiments.
Target-Based Inhibition Assay (Generic)
-
Objective: To determine the in vitro potency of this compound analogs against their putative biological target.
-
Materials: Purified target protein, substrate, this compound analogs, appropriate buffer system, detection reagents.
-
Procedure:
-
Prepare a serial dilution of each analog.
-
In a multi-well plate, combine the target protein, buffer, and analog at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the output signal (e.g., fluorescence, absorbance).
-
Calculate the percent inhibition for each analog concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell-Based Potency Assay (Generic)
-
Objective: To evaluate the efficacy of this compound analogs in a cellular context.
-
Materials: Relevant cell line, cell culture medium, this compound analogs, assay reagents (e.g., for measuring cell viability, reporter gene expression).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each analog.
-
Incubate for a duration relevant to the biological process being studied.
-
Perform the assay readout (e.g., add reagents for a viability assay and measure luminescence).
-
Calculate the cellular response for each analog concentration and determine the EC₅₀ value using a dose-response curve.
-
Visualizing Signaling Pathways and Relationships
Graphviz diagrams are invaluable for illustrating complex biological pathways and conceptual relationships within SAR studies.
Caption: A potential signaling cascade that could be modulated by this compound.
Comparative Cross-Resistance Analysis of Lipid II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance profiles for various antibiotics targeting Lipid II, a crucial precursor in bacterial cell wall biosynthesis. While specific cross-resistance data for the novel small molecule inhibitor BAS00127538 is not yet publicly available, this document summarizes existing data for other well-characterized Lipid II inhibitors. This information can serve as a valuable reference for researchers developing new antibiotics and for understanding potential resistance mechanisms that may emerge against this compound and its analogs.
Introduction to Lipid II Inhibition
Lipid II is an essential molecule for bacterial survival, making it an attractive target for antibiotic development. Several classes of antibiotics, including glycopeptides, lipoglycopeptides, and lantibiotics, exert their antimicrobial activity by binding to different moieties of Lipid II, thereby inhibiting peptidoglycan synthesis. This compound is a recently identified small molecule inhibitor of Lipid II that is structurally distinct from naturally derived antibiotics. Understanding the potential for cross-resistance between this compound and other Lipid II inhibitors is critical for its future clinical development.
Mechanisms of Resistance to Lipid II Inhibitors
Resistance to Lipid II-targeting antibiotics can arise through several mechanisms, with the most common being the alteration of the Lipid II molecule itself. For example, resistance to vancomycin (B549263) in enterococci is often mediated by the vanA gene cluster, which results in the substitution of the terminal D-Ala-D-Ala of the pentapeptide stem with D-Ala-D-Lac, reducing the binding affinity of vancomycin.[1] Other mechanisms can include cell wall thickening and changes in cell membrane charge.[2][3]
Comparative Cross-Resistance Profiles
The following table summarizes the known cross-resistance patterns for several key Lipid II inhibitors. It is important to note that these are general patterns, and specific resistance profiles can vary between bacterial species and strains.
| Antibiotic Class | Example(s) | Known Cross-Resistance Profile | Primary Resistance Mechanism |
| Glycopeptides | Vancomycin | Cross-resistance with other glycopeptides is common.[1] | Modification of the D-Ala-D-Ala target on Lipid II. |
| Lipoglycopeptides | Oritavancin (B1663774) | Active against some vancomycin-resistant strains (VRE), but cross-resistance can occur, particularly with mutations in the vanSB sensor gene.[4][5] | Multiple mechanisms, including inhibition of transglycosylation and transpeptidation, and disruption of cell membrane integrity.[4] |
| Lipoglycodepsipeptides | Ramoplanin | Experimentally induced resistance in S. aureus led to cross-resistance with vancomycin and nisin.[2][6] However, some studies suggest no cross-resistance with vancomycin.[7][8] | Sequestration of Lipid II.[8] |
| Lantibiotics | Nisin | Nisin-adapted S. aureus can show cross-resistance to bacteriophages due to changes in the cell surface.[9] Some ramoplanin-resistant strains show cross-resistance to nisin.[2][6] | Pore formation in the cell membrane and binding to the pyrophosphate group of Lipid II.[10] |
| Small Molecule | This compound | Data not yet available. | Inhibition of Lipid II function.[11] |
Experimental Protocols
Induction of Antibiotic Resistance by Serial Passage
This protocol describes a common method for generating antibiotic-resistant bacterial strains in the laboratory, which can then be used for cross-resistance studies.[6][12]
Objective: To select for bacterial mutants with increased resistance to a specific antibiotic through gradual exposure.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
Sterile culture tubes or microplates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic against the bacterial strain using the broth microdilution method (see Protocol 2).
-
Serial Passage: a. Inoculate a culture of the bacteria in MHB containing the antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC). b. Incubate the culture at the optimal growth temperature with shaking until turbidity is observed. c. Transfer an aliquot of the culture to a fresh tube or well containing a slightly higher concentration of the antibiotic (e.g., 2x the previous concentration). d. Repeat this process of daily passage into increasing antibiotic concentrations.
-
Isolation of Resistant Mutants: After a predetermined number of passages or when significant resistance is observed, streak the culture onto an agar (B569324) plate containing the antibiotic to isolate single colonies.
-
Confirmation of Resistance: Determine the MIC of the isolated colonies to confirm the increased resistance compared to the parental strain.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[12][13]
Objective: To quantify the in vitro susceptibility of a bacterial strain to an antibiotic.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the antibiotic in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density.
Visualizations
References
- 1. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 2. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liofilchem.com [liofilchem.com]
- 6. Generation of ramoplanin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ramoplanin: a lipoglycodepsipeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nisin-bacteriophage crossresistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Towards Development of Small Molecule Lipid II Inhibitors as Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity exploration of a small-molecule Lipid II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Synergy: A Comparative Analysis of LptD Inhibitors and Colistin in Combating Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates innovative therapeutic strategies. One promising approach lies in combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic relationship between a novel class of antibiotics, the LptD inhibitors, exemplified by BAS00127538, and the last-resort antibiotic, colistin (B93849). While direct, comprehensive experimental data on this compound in combination with colistin is not yet widely published, this analysis draws upon established principles and data from mechanistically similar LptD inhibitors, such as murepavadin (B1661735), to illuminate the potent synergy and its underlying mechanisms.
Executive Summary
The combination of LptD inhibitors with colistin presents a powerful synergistic strategy against challenging Gram-negative pathogens. LptD inhibitors disrupt the transport of lipopolysaccharide (LPS) to the outer membrane, causing it to accumulate in the inner membrane. This accumulation creates a novel target for colistin, which traditionally acts on the outer membrane. By targeting this misplaced LPS in the inner membrane, the combination therapy leads to enhanced bacterial cell lysis and death. This guide will delve into the experimental data supporting this synergy, detail the methodologies for its evaluation, and visualize the cooperative mechanism of action.
Data Presentation: LptD Inhibitor and Colistin Synergy
The following table summarizes the quantitative data from a checkerboard assay assessing the synergy between the LptD inhibitor murepavadin and colistin against Pseudomonas aeruginosa. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with a value of ≤ 0.5 indicating synergy.
| Compound Combination | Organism | FIC Index (FICI) | Interpretation |
| Murepavadin + Colistin | Pseudomonas aeruginosa PA14 | 0.375[1][2] | Synergy |
Mechanism of Synergy: A Two-Pronged Attack
The synergistic activity of LptD inhibitors and colistin stems from a sequential and cooperative disruption of the bacterial cell envelope.
-
LptD Inhibition and LPS Accumulation : LptD is a crucial protein responsible for the final step of LPS transport and insertion into the outer membrane of Gram-negative bacteria.[1][2] Inhibitors like this compound and murepavadin block this transport machinery. This inhibition leads to an abnormal accumulation of LPS molecules within the cytoplasmic (inner) membrane.[1][2]
-
Colistin's Action on the Inner Membrane : Colistin, a polymyxin (B74138) antibiotic, primarily acts by binding to the lipid A component of LPS in the outer membrane, leading to membrane destabilization and increased permeability.[1][2] However, the bactericidal and lytic activity of colistin is now understood to also involve targeting LPS in the cytoplasmic membrane.[1][2]
The Synergy: By causing LPS to build up in the cytoplasmic membrane, LptD inhibitors effectively create a new and highly vulnerable target for colistin. This enhanced targeting of the inner membrane by colistin leads to rapid and potent bactericidal activity that is significantly greater than the effect of either drug alone.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The following are standard protocols for the key experiments cited.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of an LptD inhibitor and colistin.
Methodology:
-
Preparation of Antibiotics: Prepare stock solutions of the LptD inhibitor and colistin in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense the LptD inhibitor dilutions horizontally and the colistin dilutions vertically. This creates a matrix of wells with varying concentrations of both drugs. Include control wells for each drug alone and a growth control without any antibiotics.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., P. aeruginosa) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate all wells (except for sterility controls) with the bacterial suspension. Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth. The FICI is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To assess the rate and extent of bacterial killing by the combination of an LptD inhibitor and colistin compared to each agent alone.
Methodology:
-
Preparation: Prepare tubes with CAMHB containing the LptD inhibitor alone, colistin alone, the combination of both at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC), and a growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube. Perform serial dilutions of these aliquots and plate them onto agar (B569324) plates.
-
Incubation and Counting: Incubate the agar plates overnight at 37°C. Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Conclusion
The synergistic combination of LptD inhibitors, such as this compound, with colistin represents a highly promising strategy to combat multidrug-resistant Gram-negative infections. The clear, mechanistically-driven synergy observed with the LptD inhibitor murepavadin provides a strong rationale for further investigation into other compounds in this class. By disrupting LPS transport and creating a novel target for colistin on the inner membrane, this combination therapy has the potential to revitalize our antibiotic arsenal (B13267) and provide a much-needed solution in the fight against antimicrobial resistance. Further in vitro and in vivo studies on the specific combination of this compound and colistin are warranted to fully elucidate its therapeutic potential.
References
Comparative In Vivo Efficacy of Antibacterial Agents: Ciprofloxacin, Coralmycin A, and Thymol
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo antibacterial activity of the synthetic antibiotic Ciprofloxacin (B1669076), the natural product-derived antibiotic Coralmycin A, and the plant-derived compound Thymol (B1683141). The data presented is based on murine infection models and aims to offer a quantitative and qualitative comparison to aid in preclinical research and development.
Performance Comparison of Antibacterial Agents
The following table summarizes the in vivo efficacy of Ciprofloxacin, Coralmycin A, and Thymol in various murine infection models. It is important to note that direct comparisons are challenging due to variations in experimental models, bacterial strains, and outcome measures. However, this compilation provides valuable insights into the relative potency and therapeutic potential of each agent.
| Parameter | Ciprofloxacin | Coralmycin A | Thymol |
| Animal Model | Murine hematogenous pyelonephritis model[1] | Mouse respiratory tract infection model[2][3] | Murine model of Actinobacillus pleuropneumoniae infection[4] |
| Bacterial Strain | Staphylococcus aureus[1] | Streptococcus pneumoniae ATCC49619[2] | Actinobacillus pleuropneumoniae L20[4] |
| Infection Route | Intravenous injection[1] | Not Specified | Not Specified |
| Administration Route | Oral[1] | Subcutaneous[2][3] | Not Specified |
| Dosage Regimen | 80 mg/kg (twice a day)[1] | 4 mg/kg (bid, bacteriostatic), 100 mg/kg (bid, bactericidal)[2][3] | 20 mg/kg[4] |
| Outcome | Reduced CFU by 3 log10/gram of tissue[1] | Bacteriostatic and bactericidal effects observed[2][3] | Protected mice from a lethal dose[4] |
| Additional Data | In a murine sepsis model with Vibrio vulnificus, a combination of cefotaxime (B1668864) and ciprofloxacin resulted in an 85% survival rate.[5] | In an E. coli mouse infection model, intravenous administration of 20 mg/kg resulted in 100% survival.[6][7] | In a lethal Salmonella Typhimurium infection model, thymol treatment showed a protective effect.[8] |
Mechanism of Action Signaling Pathways
The antibacterial mechanisms of Ciprofloxacin, Coralmycin A, and Thymol target different cellular processes. Understanding these pathways is crucial for predicting efficacy, potential resistance mechanisms, and opportunities for synergistic combinations.
References
- 1. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymol kills bacteria, reduces biofilm formation, and protects mice against a fatal infection of Actinobacillus pleuropneumoniae strain L20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of the Combination of Ciprofloxacin and Cefotaxime against Vibrio vulnificus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation, Total Synthesis, Antibacterial In Vivo Efficacy and Biosynthesis Proposal of Myxobacterial Corramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Elucidation, Total Synthesis, Antibacterial In Vivo Efficacy and Biosynthesis Proposal of Myxobacterial Corramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Herbal Compound Thymol Protects Mice From Lethal Infection by Salmonella Typhimurium [frontiersin.org]
Head-to-head comparison of BAS00127538 and daptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational compound BAS00127538 and the established antibiotic daptomycin (B549167). The information is compiled from publicly available scientific literature and is intended to inform research and development efforts in the field of antibacterial drug discovery.
Executive Summary
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the disruption of the bacterial cell membrane's function in a calcium-dependent manner.
This compound is a novel, synthetic small molecule identified as a defensin (B1577277) mimetic that inhibits bacterial cell wall synthesis by targeting Lipid II. It has demonstrated activity against Gram-positive bacteria and, notably, some Gram-negative species such as Acinetobacter baumannii. As an investigational compound, publicly available data on this compound is limited compared to the extensive clinical data for daptomycin.
This guide summarizes the available data on their mechanism of action, antibacterial spectrum, and in vitro efficacy, alongside detailed experimental protocols for key assays.
Mechanism of Action
This compound: Inhibition of Cell Wall Synthesis
This compound targets Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. It is the first small molecule inhibitor of Lipid II and is structurally distinct from natural antibiotics that target this molecule, such as vancomycin[1]. The interaction of this compound with Lipid II is unique, involving binding to the N-acetyl muramic acid (MurNAc) moiety and the isoprenyl tail of Lipid II[1]. This binding disrupts the normal cycle of peptidoglycan synthesis, leading to inhibition of cell wall formation and subsequent bacterial cell death.
Caption: this compound mechanism of action targeting Lipid II.
Daptomycin: Disruption of Cell Membrane Function
Daptomycin's mechanism of action is distinct and multifaceted, primarily targeting the bacterial cell membrane. In the presence of calcium ions, daptomycin binds to the bacterial cytoplasmic membrane, particularly in areas rich in phosphatidylglycerol. This binding is followed by the formation of oligomeric complexes that insert into the membrane, leading to a rapid depolarization of the membrane potential. This loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in bacterial cell death without causing cell lysis[2].
Caption: Daptomycin's calcium-dependent mechanism of action.
Antibacterial Spectrum and Efficacy
Data Presentation
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and daptomycin against key bacterial pathogens. It is important to note that the data for this compound is limited to a few published studies.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Organism | Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | 0.5 | - | - |
| (MRSA) | Daptomycin | 0.125 - 1.0 | 0.25 - 0.5 | 0.5 - 1.0 |
| Enterococcus faecalis | This compound | - | - | - |
| (VRE) | Daptomycin | - | 1 | 2 |
| Enterococcus faecium | This compound | - | - | - |
| (VRE) | Daptomycin | - | 2 | 2-4 |
Data for this compound against S. aureus is from a single reported value and may not represent a full range. Data for daptomycin is compiled from multiple surveillance studies.
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Organism | Compound | MIC Range (µg/mL) |
| Acinetobacter baumannii | This compound | 2 - 8 |
| (Carbapenem- and Colistin-Resistant) | Daptomycin | Not Active |
Time-Kill Kinetics
-
Daptomycin : Daptomycin exhibits rapid, concentration-dependent bactericidal activity against Gram-positive bacteria. Time-kill studies have consistently shown a ≥3-log10 reduction in CFU/mL within 8 hours against S. aureus, including MRSA strains[2].
Cytotoxicity
-
This compound : The cytotoxicity of this compound was evaluated against J774 macrophage cells, with a reported CC50 (50% cytotoxic concentration) of >25 µg/mL.
-
Daptomycin : The primary clinical toxicity associated with daptomycin is skeletal muscle myopathy, which is often monitored by measuring creatine (B1669601) phosphokinase (CPK) levels. In vitro studies have shown that daptomycin can induce cytotoxic effects in skeletal muscle cells, particularly at higher concentrations and under hypoxic conditions[3][4].
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is applicable for determining the MIC of both this compound and daptomycin.
Caption: Workflow for Broth Microdilution MIC Assay.
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound (this compound or daptomycin) in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of a 96-well microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetic Assay
This protocol outlines the general procedure for conducting a time-kill assay to evaluate the bactericidal activity of an antimicrobial agent.
Caption: Experimental Workflow for Time-Kill Kinetic Assay.
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth.
-
Assay Setup: Inoculate flasks containing CAMHB (supplemented with 50 µg/mL calcium for daptomycin) with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. Add the test compound at various concentrations (e.g., 1x, 4x, and 8x MIC). Include a growth control flask without any antimicrobial.
-
Incubation and Sampling: Incubate all flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
Enumeration of Viable Bacteria: Perform serial 10-fold dilutions of each sample in sterile saline or phosphate-buffered saline (PBS). Plate a defined volume of the appropriate dilutions onto non-selective agar plates.
-
Data Analysis: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the viable bacterial count (CFU/mL). Plot the log10 CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line.
-
Cell Seeding: Seed mammalian cells (e.g., J774 macrophages or a skeletal muscle cell line) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Conclusion
Daptomycin is a well-established, potent bactericidal agent against Gram-positive pathogens, with a known clinical profile. This compound represents a promising novel class of antibiotics with a distinct mechanism of action that includes activity against some Gram-negative bacteria. The available data suggests that this compound has potent in vitro activity; however, a direct and comprehensive comparison with daptomycin is challenging due to the limited publicly available data for this compound. Further studies are required to fully elucidate the antibacterial spectrum, potency, and safety profile of this compound to determine its potential clinical utility relative to established agents like daptomycin.
References
- 1. Structure–activity exploration of a small-molecule Lipid II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning Defense into Offense: Defensin Mimetics as Novel Antibiotics Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
Confirming Target Engagement of BAS00127538 in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BAS00127538, a novel small molecule inhibitor of Lipid II, against other established antibiotics targeting the same bacterial cell wall precursor. The information presented herein is intended to assist researchers in understanding the target engagement of this compound and its potential as an antibacterial agent.
Introduction to this compound and its Target: Lipid II
This compound is a first-in-class small molecule inhibitor that targets Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[1] Unlike many naturally derived antibiotics that target Lipid II, this compound is a synthetic compound with a distinct chemical structure.[1] Its target, Lipid II, is a membrane-anchored peptidoglycan precursor crucial for the integrity of the bacterial cell wall, making it an attractive target for antibiotic development. The inhibition of Lipid II disrupts cell wall synthesis, leading to bacterial cell death.
Comparison of In Vitro Activity
This section compares the minimum inhibitory concentrations (MICs) of this compound and other Lipid II-targeting antibiotics against various bacterial strains. The data is compiled from multiple studies and presented for comparative purposes. Direct head-to-head comparisons in a single study are limited in the available literature.
Table 1: Minimum Inhibitory Concentrations (MICs) against Acinetobacter baumannii
| Compound | MIC Range (μg/mL) | Notes |
| This compound | Potently acts against A. baumannii and acts synergistically with colistin. Specific MIC values from the primary literature are not widely available. | Active against carbapenem- and colistin-resistant clinical isolates. |
| Vancomycin (B549263) | >256 | Generally considered inactive against A. baumannii due to the outer membrane barrier. |
| Telavancin (B1682011) | Not widely reported against A. baumannii. | Primarily active against Gram-positive bacteria. |
| Dalbavancin | Not widely reported against A. baumannii. | Primarily active against Gram-positive bacteria. |
| Oritavancin (B1663774) | Not widely reported against A. baumannii. | Primarily active against Gram-positive bacteria. |
Table 2: Minimum Inhibitory Concentrations (MICs) against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MRSA) MIC (μg/mL) | Enterococcus faecalis MIC (μg/mL) | Streptococcus pneumoniae MIC (μg/mL) |
| This compound | Data not widely available. One analog, 6jc48-1, showed activity against Enterococcus spp. | Active (specific MICs not detailed). | Data not widely available. |
| Vancomycin | MIC₅₀: 1, MIC₉₀: 1-2 | MIC₅₀: 1, MIC₉₀: 2 | Susceptible: ≤1 |
| Telavancin | MIC₅₀: 0.03, MIC₉₀: 0.06 | MIC₅₀: 0.12, MIC₉₀: 0.12 (vancomycin-susceptible) | Modal MIC: 0.008 |
| Dalbavancin | MIC₅₀: 0.03, MIC₉₀: 0.06 | MIC₅₀: 0.03, MIC₉₀: 0.06 (vancomycin-susceptible) | MIC₉₀: ≤0.03 |
| Oritavancin | MIC₅₀: 0.03, MIC₉₀: 0.12 | MIC₅₀: 0.015, MIC₉₀: 0.06 | MIC₉₀: 0.008-1 |
Experimental Protocols for Target Engagement
Confirming that a compound engages its intended target is a critical step in drug development. For Lipid II inhibitors, several biophysical and biochemical assays can be employed.
Fluorescence Anisotropy (FA) Assay
This assay measures the binding of a fluorescently labeled Lipid II probe to the compound of interest.
Principle: When the small, fluorescently labeled Lipid II probe binds to a larger molecule like this compound, its rotation in solution slows down. This change in rotational speed is detected as an increase in fluorescence anisotropy.
Protocol:
-
Probe Preparation: A fluorescent dye (e.g., NBD) is chemically conjugated to Lipid II.
-
Assay Setup: A constant concentration of the fluorescent Lipid II probe is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
Measurement: The fluorescence anisotropy of each sample is measured using a plate reader equipped with polarization filters.
-
Data Analysis: The change in anisotropy is plotted against the compound concentration to determine the binding affinity (dissociation constant, Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure binding kinetics and affinity in real-time.
Principle: One molecule (ligand) is immobilized on a sensor chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Liposome Preparation: Liposomes containing Lipid II are prepared.
-
Chip Immobilization: The Lipid II-containing liposomes are captured on a lipophilic sensor chip (e.g., L1 chip).
-
Binding Analysis: A solution of the test compound (e.g., this compound) at various concentrations is injected over the sensor surface.
-
Data Analysis: The association and dissociation rates are measured to calculate the binding affinity (Kd).
In Vitro Peptidoglycan Synthesis Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic reactions involved in cell wall synthesis.
Principle: Radiolabeled Lipid II is used as a substrate for penicillin-binding proteins (PBPs), which catalyze the final steps of peptidoglycan synthesis. The inhibition of this process by a compound is quantified by measuring the reduction in the formation of cross-linked peptidoglycan.
Protocol:
-
Substrate Preparation: Radiolabeled Lipid II is synthesized and purified.
-
Enzyme Reaction: Purified PBPs are incubated with the radiolabeled Lipid II in the presence and absence of the test compound.
-
Product Separation: The reaction products (cross-linked and un-cross-linked peptidoglycan) are separated by techniques like HPLC.
-
Quantification: The amount of radioactivity in the product peaks is measured to determine the extent of inhibition.
Comparative Binding Affinity
Table 3: Binding Affinity (Kd) to Lipid II
| Compound | Kd (M) | Method |
| This compound | Not reported | - |
| Vancomycin | 5.37 x 10⁻⁷ ± 0.41 x 10⁻⁷ | Not specified in the provided text. |
| Oritavancin | 2.13 x 10⁻⁷ ± 0.60 x 10⁻⁷ | Not specified in the provided text. |
Oritavancin demonstrates a higher binding affinity to Lipid II compared to vancomycin.[2] The lipophilic side chain of lipoglycopeptides like oritavancin and telavancin is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration at the target site and enhancing binding affinity.[3][4]
Mechanisms of Resistance
Resistance to Lipid II-targeting antibiotics can emerge through various mechanisms.
-
Target Modification: The most well-characterized resistance mechanism to glycopeptides like vancomycin involves the alteration of the D-Ala-D-Ala terminus of the Lipid II pentapeptide to D-Ala-D-Lac or D-Ala-D-Ser. This change reduces the binding affinity of vancomycin by about 1000-fold.[5]
-
Target Protection: Some bacteria produce proteins that bind to the antibiotic's target, preventing the drug from binding.
-
Reduced Penetration/Efflux: In Gram-negative bacteria, the outer membrane can act as a barrier, preventing the antibiotic from reaching Lipid II. Efflux pumps can also actively transport the drug out of the cell.
Because this compound has a different chemical structure and binding mode to Lipid II compared to glycopeptides, it may be less susceptible to existing resistance mechanisms that target the D-Ala-D-Ala binding site. However, specific studies on the development of resistance to this compound are needed to confirm this.
Visualizations
Lipid II Biosynthesis Pathway and Antibiotic Targets
Caption: Bacterial Lipid II biosynthesis pathway and the targets of this compound and Vancomycin.
Experimental Workflow for Target Engagement Confirmation
Caption: Experimental workflow to confirm target engagement of Lipid II inhibitors.
Logical Comparison of Lipid II Inhibitors
References
- 1. Towards Development of Small Molecule Lipid II Inhibitors as Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for Laboratory Reagents: A Guide for BAS00127538
The responsible disposal of laboratory chemicals is fundamental to ensuring a safe research environment and maintaining environmental compliance. For any specific chemical, such as BAS00127538, the primary and most authoritative source of information regarding its handling and disposal is the manufacturer-provided Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the SDS before initiating any disposal procedures.
Immediate Safety and Logistical Information
Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. The SDS for this compound will contain critical information regarding its physical and chemical properties, toxicity, and reactivity. This information is paramount for making informed decisions about safe handling and appropriate disposal methods. In the absence of a specific, publicly available SDS for "this compound," the following guidelines provide a framework for the proper disposal of laboratory chemicals.
General Handling and Storage of Chemical Waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling chemical waste.[1]
-
Ventilation: Handle chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Container Selection: Use a chemically compatible and properly sealed container for waste collection.
-
Labeling: Clearly label the waste container with the full chemical name and any relevant hazard warnings.[2]
-
Segregation: Do not mix incompatible waste streams. Store different classes of chemical waste separately to prevent dangerous reactions.[2][3]
-
Storage: Store waste containers in a designated and secure area away from general laboratory traffic.
Quantitative Data for Disposal Considerations
The following table outlines key parameters that should be extracted from the Safety Data Sheet for this compound to guide its disposal. This data is essential for a comprehensive risk assessment and for determining the appropriate disposal route.
| Parameter | Value (from SDS) | Significance for Disposal |
| Physical State | e.g., Solid, Liquid, Gas | Determines handling and containment procedures. |
| pH | e.g., 3.4 | Indicates corrosivity (B1173158) and potential for reaction with other substances. Neutralization may be required before disposal. |
| Flash Point | e.g., 70 °C | Indicates the temperature at which the substance can ignite. Flammable wastes require special handling and storage. |
| Toxicity Data (e.g., LD50) | e.g., 500 mg/kg (oral, rat) | Informs the level of hazard and the necessary precautions to prevent exposure. |
| Environmental Hazards | e.g., Toxic to aquatic life | Dictates whether the substance can be disposed of via sanitary sewer or if it requires specialized disposal to prevent environmental contamination. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound should be treated as a final experimental step. The following protocol outlines a general procedure for the safe management of chemical waste in a laboratory setting.
Protocol for Chemical Waste Disposal:
-
Consult the Safety Data Sheet (SDS): Prior to generating waste, review the SDS for this compound, paying close attention to Section 7 (Handling and Storage) and Section 13 (Disposal Considerations).
-
Identify and Characterize the Waste: Determine if the waste is hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) as detailed in the SDS.
-
Segregate the Waste: Collect waste this compound in a designated, properly labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Accumulate Waste Safely: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the waste container.[2] Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly approved by EHS for non-hazardous substances.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: A flowchart outlining the decision-making process for chemical waste disposal.
By adhering to these procedures and consulting the specific Safety Data Sheet for this compound, researchers can ensure the safe and compliant disposal of this and other laboratory chemicals, thereby fostering a culture of safety and environmental responsibility.
References
Essential Safety and Handling Protocols for BAS00127538 (Dodecylbenzenesulfonic acid, sodium salt)
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of BAS00127538, also known as Dodecylbenzenesulfonic acid, sodium salt (CAS No. 25155-30-0). Following these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification
This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory system irritation.[1]
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure safe handling of this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | In case of insufficient ventilation, wear suitable respiratory equipment.[2] If ventilation is inadequate, a NIOSH-certified organic vapor/particulate respirator is recommended.[3] |
Handling and Storage
Proper handling and storage are crucial to maintaining a safe laboratory environment.
-
Handling: Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product. Handle in accordance with good industrial hygiene and safety practices.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
Emergency First-Aid Procedures
In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1]
-
If Swallowed: If you feel unwell, call a POISON CENTER or doctor/physician.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in an approved waste disposal plant.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate must be collected and treated as hazardous waste.[4] After rinsing, the container can be disposed of in the trash.[4]
-
Contaminated Labware: Glassware contaminated with this chemical must be packaged in an appropriate container and labeled as "Hazardous Waste," listing the chemical contaminant.[4]
PPE Workflow
The following diagram illustrates the correct procedure for donning and doffing Personal Protective Equipment to ensure maximum safety.
References
- 1. fishersci.com [fishersci.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
